Product packaging for Bismuth sulfide (Bi2S3)(Cat. No.:CAS No. 1345-07-9)

Bismuth sulfide (Bi2S3)

Cat. No.: B074347
CAS No.: 1345-07-9
M. Wt: 514.2 g/mol
InChI Key: ZABYETDLLXARHZ-UHFFFAOYSA-N
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Description

Bismuth Sulfide (Bi2S3) is a significant semiconducting compound prized for its narrow bandgap (approximately 1.3 eV) and distinctive layered structure, making it a premier material for advanced research applications. Its primary research value lies in the development of high-performance, low-toxicity thermoelectric devices, where its low thermal conductivity and efficient charge carrier transport enable the direct conversion of waste heat into electrical energy. Furthermore, its strong absorbance in the visible and near-infrared spectrum positions Bi2S3 as a key component in next-generation photovoltaics, particularly in quantum dot-sensitized and perovskite solar cells, where it acts as an effective electron transporter and hole blocker. In the realm of nanotechnology, researchers utilize its anisotropic crystal growth to synthesize one-dimensional nanostructures, such as nanorods and nanowires, for use in photodetectors, chemical sensors, and catalysis. The compound's high X-ray attenuation coefficient also drives investigations into its use as a contrast agent for computed tomography (CT) imaging, offering a potentially safer alternative to iodinated agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi2S3 B074347 Bismuth sulfide (Bi2S3) CAS No. 1345-07-9

Properties

IUPAC Name

sulfanylidene(sulfanylidenebismuthanylsulfanyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Bi.3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABYETDLLXARHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Bi]S[Bi]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12048-34-9 (Parent), 7783-06-4 (Parent)
Record name Bismuth sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345-07-9
Record name Bismuth sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth sulfide (Bi2S3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthetic Methodologies for Bismuth Sulfide Bi2s3 Nanostructures and Thin Films

Solution-Phase Synthesis Approaches

Solution-phase methods are widely utilized for the synthesis of Bi2S3 due to their cost-effectiveness, scalability, and versatile control over product morphology. These techniques involve the chemical reaction of precursors in a liquid medium.

Solvothermal and hydrothermal methods involve chemical reactions in sealed vessels (autoclaves) using organic solvents or water as the reaction medium, respectively, at temperatures above their boiling points. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. These methods are highly effective for producing well-crystallized Bi2S3 nanostructures with diverse morphologies. ntu.edu.sg

The morphology of the resulting Bi2S3 is highly dependent on the choice of solvent, temperature, and precursors. For instance, using ethylene (B1197577) glycol (EG) as a solvent at 160°C can produce nanoparticles with a diameter of approximately 16 nm, while increasing the temperature to 180°C leads to the formation of urchin-like hierarchical structures. ntu.edu.sg When dimethylformamide (DMF) is used as the solvent, nanoparticles are formed at 160°C, but highly crystalline nanorods (127 nm breadth, 450 nm length) are produced at 180°C. ntu.edu.sg Other research has demonstrated the synthesis of coral-like Bi2S3 nanostructures using ethylenediamine (B42938) as a solvent and L-cysteine as a sulfur source. researchgate.net

MethodBismuth SourceSulfur SourceSolvent/ReagentsTemperatureResulting MorphologyReference
SolvothermalBismuth nitrate (B79036)Thiourea (B124793)Ethylene Glycol (EG)160°CNanoparticles (~16 nm diameter) ntu.edu.sg
SolvothermalBismuth nitrateThioureaEthylene Glycol (EG)180°CUrchin-like hierarchical structures ntu.edu.sg
SolvothermalBismuth nitrateThioureaDimethylformamide (DMF)180°CNanorods (~127 nm x 450 nm) ntu.edu.sg
SolvothermalBismuth nitrateL-cysteineEthylenediamine-Coral-like nanostructures researchgate.net
HydrothermalBismuth nitrateD-penicillamineWater-Flower-like nanostructures researchgate.net

Chemical Bath Deposition (CBD) is a simple and economical technique for depositing thin films onto substrates from an aqueous solution. mdpi.com The process relies on the controlled, slow precipitation of the desired compound from a solution containing the metal ions and a source of sulfide (B99878) ions. A complexing agent is typically used to control the release of metal ions, ensuring a slow, uniform deposition onto the substrate rather than rapid precipitation in the solution. sphinxsai.com

For Bi2S3 thin films, a typical chemical bath consists of a bismuth salt like bismuth nitrate [Bi(NO3)3], a sulfur source such as thiourea (CH4N2S) or sodium thiosulfate (B1220275) (Na2S2O3), and a complexing agent like triethanolamine (B1662121) (TEA) or ethylenediaminetetraacetic acid (EDTA). mdpi.comscholarsresearchlibrary.com The deposition is carried out at relatively low temperatures, often around 60°C. mdpi.comsphinxsai.com The film thickness can be controlled by varying the deposition time and the number of deposition cycles. mdpi.comdntb.gov.uauacj.mx Studies have shown that film thicknesses from 190 to 600 nm can be achieved, yielding films with an orthorhombic crystalline structure. mdpi.comdntb.gov.uauacj.mx More recently, L-cysteine has been explored as a novel sulfur precursor in CBD, which initially forms amorphous films that become crystalline upon annealing. preprints.org

Bismuth SourceSulfur SourceComplexing AgentTemperatureSubstrateResulting Film PropertiesReference
Bi(NO3)3Thiourea (CH4N2S)Triethanolamine (TEA)60°CSoda lime glassOrthorhombic, 190-600 nm thick mdpi.comdntb.gov.uauacj.mx
Bi(NO3)3Sodium Thiosulfate (Na2S2O3)EDTA-GlassOrthorhombic, grain size 94-358 Å scholarsresearchlibrary.com
-L-cysteine--FTO glassAmorphous, becomes crystalline after annealing preprints.org
Bismuth ionsThioacetamide (B46855)EDTA disodium (B8443419) salt60-80°CGlass, Si, QuartzHexagonal, 80-400 nm thick sphinxsai.com

This low-temperature aqueous method involves the initial formation of primary nanoparticles via co-precipitation, followed by a "digestive" or self-assembly process where these nanoparticles organize into more complex structures. nih.govresearchgate.net This technique is particularly effective for creating hierarchical microstructures.

In a typical synthesis, bismuth nitrate, thioglycolic acid, and thioacetamide are reacted in water at temperatures as low as 25-70°C. nih.govresearchgate.net This co-precipitation generates primary Bi2S3 nanocrystals with sizes ranging from 15 to 40 nm. nih.gov During the subsequent digestive process, these primary nanoparticles first self-assemble into quasi-one-dimensional worm-like structures. These, in turn, form sponge-shaped microstructures which further refine into flower- or dandelion-like architectures, depending on the synthesis temperature and the chemical environment of the digestion medium. nih.govresearchgate.net The entire process results in single-phase orthorhombic Bi2S3. nih.gov

Bismuth SourceSulfur Source(s)MediumTemperatureProcessResulting MorphologyReference
Bismuth nitrateThioglycolic acid, ThioacetamideWater25-70°CCo-precipitation followed by digestive self-assemblyHierarchical flower- or dandelion-like microstructures from 15-40 nm primary particles nih.govresearchgate.net
Bismuth nitrateThioglycolic acidWater70°CColloidal synthesisOrthorhombic nanoparticles (2-15 nm) researchgate.net

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials. nju.edu.cn The process utilizes the efficient heating of polar solvents and reactants by microwave irradiation, leading to significantly reduced reaction times compared to conventional heating methods. acs.orgnih.gov

Ethylene glycol is often used as the solvent because its high polarizability makes it an excellent microwave-absorbing agent, enabling rapid heating. acs.orgnih.gov In one approach, a single-source precursor, such as an N-methyl-N-ethanoldithiocarbamate complex of Bi(III), is dispersed in ethylene glycol and subjected to microwave irradiation (e.g., 800 W), leading to the formation of Bi2S3 nanoparticles. acs.orgnih.govacs.orgnih.gov Alternatively, separate bismuth and sulfur precursors, like bismuth nitrate and thiourea, can be used. This method can successfully produce pure orthorhombic Bi2S3 nanorods with diameters of about 10 nm and lengths up to 300 nm in a very short time. nju.edu.cn

Bismuth SourceSulfur SourceSolventKey FeaturesResulting MorphologyReference
Bi(III) dithiocarbamate (B8719985) complex(Single-source precursor)Ethylene GlycolRapid heating, short reaction time (e.g., 5 min)Spherical nanoparticles acs.orgnih.gov
Bismuth nitrateThioureaFormaldehyde (B43269) solutionFast, simple, efficientNanorods (~10 nm diameter, up to 300 nm length) nju.edu.cn

Ultrasonic synthesis, or sonochemistry, utilizes high-intensity ultrasound to create, expand, and collapse microscopic bubbles in a liquid—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures (~5000 K) and pressures, driving chemical reactions to form nanomaterials. nju.edu.cn This method is known for being fast, convenient, and environmentally friendly. nju.edu.cn

Bi2S3 nanorods can be prepared sonochemically from an aqueous solution of bismuth nitrate and a sulfur source like sodium thiosulfate or thioacetamide. nju.edu.cn The presence and type of complexing agents, such as ethylenediaminetetraacetic acid (EDTA), triethanolamine (TEA), or sodium tartrate, play a crucial role in controlling the nucleation and growth rates, thereby influencing the diameter and length of the resulting nanorods. nju.edu.cnnju.edu.cn For example, using EDTA as the complexing agent can produce aggregated nanorods with an average diameter of 15 nm. nju.edu.cn

Bismuth SourceSulfur SourceReagents/SolventKey FeaturesResulting MorphologyReference
Bismuth nitrateSodium thiosulfateWater, Complexing agents (EDTA, TEA, Sodium Tartrate)Acoustic cavitation drives reaction; complexing agents control sizeNanorods of varying dimensions nju.edu.cnnju.edu.cn
Bismuth nitrateThioacetamide (TAA)Water, Complexing agentsSonochemical reactionNanorods nju.edu.cn
Bi(DTC) complex(Single-source precursor)DMF, Hexadecylamine (B48584)Ultrasonic agitation at ambient temperatureNanowires researchgate.net
Bismuth nitrateSodium sulfideAqueous ionic liquid [EMIM][EtSO4]Environmentally friendly, fastSphere-like nanostructures nih.gov

Vapor-Phase Deposition Techniques

Vapor-phase deposition involves the transport of precursor materials in the vapor state to a substrate, where they react or condense to form a thin film. These methods are often used to produce high-quality, uniform films.

Several vapor-phase techniques have been used to synthesize Bi2S3 thin films, including aerosol-assisted chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD). mdpi.comroyalsocietypublishing.org In a novel approach, a solution-based combustion-assisted film deposition technique, which is a variant of mist CVD, has been developed for low-temperature deposition. nih.gov This method uses precursors that also act as fuel and oxidizer (e.g., bismuth nitrate as the oxidizer and thiourea & hydrazine (B178648) hydrate (B1144303) as the fuel) to create an exothermic reaction that facilitates film formation at lower temperatures. nih.gov Another method involves a two-step process where a nano-bismuth layer is first deposited on a substrate using pulse-plating, followed by a vulcanization step in a thioacetamide solution to convert it into a Bi2S3 thin film. royalsocietypublishing.org A one-step, open-air pressure solution-based deposition technique has also been developed using BiCl3 and thiourea, which can produce highly crystalline films at 450°C in a matter of minutes. acs.org

TechniquePrecursorsKey FeaturesResulting MorphologyReference
Solution-based Combustion-assisted (Mist CVD)Bi(NO3)3 (oxidizer), Thiourea & Hydrazine hydrate (fuel)Low-temperature deposition via exothermic reactionThin Film nih.gov
Pulse-plating and VulcanizationBismuth (for plating), Thioacetamide (for vulcanization)Two-step process: metal deposition followed by sulfidationThin Film royalsocietypublishing.org
One-Step Solution DepositionBiCl3, ThioureaRapid (minutes), open-air, high crystallinity at 450°CHorizontally oriented Thin Film acs.org
Aerosol Assisted Chemical Vapor Deposition (CVD)-Mentioned as a known method for Bi2S3 film synthesisThin Film mdpi.com

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) involves the reaction of precursor gases on a heated substrate to form a solid film. This technique offers excellent control over the film's stoichiometry and morphology. acs.orgmdpi.com While it can sometimes introduce impurities, CVD is a cost-effective method for producing Bi2S3 thin films. mdpi.commdpi.com

Various precursors can be utilized in the CVD process for Bi2S3. For instance, a novel, green, and open-air pressure solution-based deposition technique has been developed using less toxic and commercially available precursors like BiCl3 and thiourea. acs.org The mixing mode of these precursors and the synthesis temperature are critical parameters that influence the deposition time, crystallinity, and surface morphology of the Bi2S3 films. acs.org Research has shown that films synthesized at a moderate temperature of 450°C exhibit a continuous surface with high crystallinity. acs.org

CVD-grown Bi2S3 nanosheets have demonstrated distinct photoluminescence peaks, indicating the high quality of the synthesized material. mdpi.com The choice of precursors and deposition conditions allows for the tailoring of the material's properties for specific applications. acs.orgmdpi.com

Thermal Evaporation

Thermal evaporation is a PVD method where a material is heated in a vacuum chamber until it evaporates and then condenses onto a substrate. heegermaterials.comresearchgate.net This technique is widely used for preparing Bi2S3 thin films due to its simplicity and speed. scielo.br High-purity Bi2S3 in the form of pellets, pieces, or powder is used as the source material. heegermaterials.com

The process can be carried out by evaporating Bi2S3 powder directly or by co-evaporating bismuth and sulfur from separate sources. researchgate.net The substrate temperature during deposition plays a crucial role in determining the structural, stoichiometric, optical, and electrical properties of the films. researchgate.net For instance, depositing Bi2S3 on substrates at temperatures ranging from 80°C to 290°C has been shown to improve the optical properties of the films. researchgate.net

Thermal annealing in a sulfur atmosphere can further enhance the crystallinity and cohesion of the deposited films. researchgate.net The band gap of the films can be tuned through this process; for example, the band gap of a deposited film was found to increase from 1.28 eV to 1.33 eV after annealing at 400°C. researchgate.net

Thermal Evaporation Method Source Material Key Parameters Reported Findings Reference
Compound EvaporationBi2S3 PowderSubstrate Temperature (80-290°C)Improved optical properties at higher temperatures. researchgate.net
Co-evaporationBismuth and SulfurAnnealing in Sulfur Atmosphere (400°C)Increased band gap from 1.28 eV to 1.33 eV. researchgate.net
Rapid Thermal EvaporationBi2S3Source Temperature (~600°C), Substrate Temperature (100-300°C)Used to produce absorber layer for solar cells. researchgate.netroyalsocietypublishing.org

Surface Sulfurization Techniques

Surface sulfurization is a "top-down" approach for synthesizing Bi2S3 nanostructures and thin films. mdpi.com This method typically involves the reaction of a bismuth-containing precursor, such as a bismuth-based metal-organic framework or bismuth oxide, with a vapor-phase sulfur source at high temperatures. mdpi.com

One common procedure involves the electroplating of nano-bismuth particles onto a conductive substrate, such as fluorine-doped SnO2 (FTO) coated glass. researchgate.netroyalsocietypublishing.org The electroplating is performed using a solution like saturated bismuth potassium citrate. royalsocietypublishing.org The deposited nano-bismuth film is then oxidized in a muffle furnace. researchgate.netroyalsocietypublishing.org Finally, the oxidized film is vulcanized by placing it in a thioacetamide solution, which acts as the sulfur source, to form Bi2S3 thin films. researchgate.netroyalsocietypublishing.org The temperature at which the vulcanization is carried out significantly affects the morphology and photoelectrochemical properties of the resulting films. researchgate.net

This method allows for the preparation of high-quality Bi2S3 thin films with good photoabsorption in the visible region, making them promising for photoelectrochemical applications. researchgate.netroyalsocietypublishing.org

Solid-State and Other Fabrication Strategies

Solid-state synthesis methods offer alternative routes to produce bulk and nanostructured Bi2S3, often with unique properties beneficial for applications like thermoelectrics.

Melt and Growth Processes

Melt and growth processes are employed to produce crystalline Bi2S3. Bismuth has a relatively low melting point of 520°F (271°C). youtube.comyoutube.com To create crystals, the temperature is typically raised to 700-800°F. youtube.com As the molten bismuth cools, crystals begin to form. youtube.com The crystallized form of bismuth is slightly less dense than its liquid form, causing the crystals to float. youtube.com

Geochemical studies have shown that in natural ore deposits, sulphide melting at high temperatures (around 650°C) can lead to the enrichment and redistribution of precious metals like gold and silver within the sulfide melt. juniorminingnetwork.com This process of melt-fluid partitioning is also relevant to understanding the formation of Bi2S3-containing mineral assemblages. juniorminingnetwork.com

Spark Plasma Sintering (SPS)

Spark Plasma Sintering (SPS) is a powerful technique used to consolidate powders into dense bulk materials. researchgate.netcolab.wsosti.gov It is particularly effective for fabricating polycrystalline Bi2S3 with high relative densities (>90%). researchgate.netcolab.wscambridge.org The process often starts with the synthesis of Bi2S3 powders through methods like mechanical alloying. researchgate.netcolab.wsosti.gov

In the SPS process, the powder is loaded into a graphite (B72142) die and subjected to pressure while a large DC current is passed through it, leading to rapid heating. mdpi.com The SPS temperature is a critical parameter that influences the grain size, density, and texture of the resulting Bi2S3 bulk material. researchgate.netcolab.ws Elevating the SPS temperature can promote grain growth and densification, which can enhance thermoelectric properties. researchgate.netcolab.ws However, excessive temperatures can lead to the volatilization of sulfur and bismuth, resulting in a porous microstructure. researchgate.netcolab.ws

Research has shown that by optimizing the SPS temperature, the thermoelectric figure of merit (ZT) of Bi2S3 can be significantly improved. researchgate.netcolab.wsosti.gov For instance, a maximum ZT value of 0.22 at 573 K was achieved for a Bi2S3 sample sintered at 673 K for 5 minutes. researchgate.netcolab.ws

SPS Sintering Temperature Bi:S Ratio Effect on Microstructure Thermoelectric Property Reference
623 K2:2.80Smaller grain sizeLower power factor cambridge.org
673 K2:2.78Grain growth and densificationHighest ZT value of 0.22 at 573 K researchgate.netcolab.wscambridge.org
723 K2:2.75Increased S deficiencyDecreased power factor cambridge.org
773 K2:2.78Slightly oriented textureHighest power factor of 205 μW m⁻¹ K⁻² at room temperature cambridge.org
823 K2:2.79Porous microstructure due to volatilizationLower ZT value cambridge.org

Synthesis from Precursor Complexes

The synthesis of bismuth sulfide (Bi2S3) nanostructures from precursor complexes is a versatile approach that offers significant control over the final product's properties. This method can be broadly categorized into single-source and dual-source precursor routes.

In the single-source precursor (SSP) approach, a single compound contains both bismuth and sulfur atoms within its molecular structure. These precursors are designed to decompose under specific conditions, such as solvothermal or microwave-assisted heating, to yield Bi2S3. This method is advantageous as it can provide a more uniform and controlled release of the constituent elements, leading to highly uniform nanostructures. For instance, high-quality Bi2S3 nanorods have been successfully synthesized via the solvothermal treatment of novel single-source precursors like metal di-n-octyl-dithiophosphates (M[S2P(OC8H17)2]3, where M=Bi). acs.orgresearchgate.netscispace.com Similarly, bismuth(III) dithiocarbamate complexes, such as N-methyl-N-ethanoldithiocarbamate complexes of Bi(III), have been used as SSPs for the microwave-assisted synthesis of Bi2S3 nanoparticles. acs.org Other examples include the use of bismuth(III) thiourea and thiosemicarbazide (B42300) complexes, which decompose to form rod-shaped Bi2S3 nanostructures. researchgate.netresearchgate.net The decomposition of the single-source precursor complex Bi(ACDA)3 (where HACDA is 2-aminocyclopentene-1-dithiocarboxylic acid) through a simple solvothermal process has also been reported to produce Bi2S3 nanoparticles. researchgate.net

The dual-source precursor method involves the reaction of separate bismuth and sulfur sources in a suitable solvent. This approach is widely used due to the commercial availability and variety of the precursors. A common bismuth source is bismuth nitrate pentahydrate (Bi(NO3)3·5H2O), while the sulfur source can be varied to control the reaction kinetics and morphology of the final product. For example, fluorescent Bi2S3 nanoparticles have been biosynthesized using bismuth nitrate pentahydrate and sodium sulfite (B76179) (Na2SO3) as the precursor salts in the presence of the fungus Fusarium oxysporum. nih.gov Another frequently used sulfur source is thioacetamide (CH3CSNH2), which reacts with bismuth salts like bismuth chloride to form Bi2S3 nanostructures. d-nb.info The reaction between bismuth nitrate and thiourea in a formaldehyde solution under microwave irradiation has also been employed to prepare Bi2S3 nanorods. nju.edu.cn

The table below summarizes various precursor complexes used for the synthesis of Bi2S3.

Precursor TypeBismuth SourceSulfur SourceSynthetic MethodResultant Morphology
Single-SourceBi[S2P(OC8H17)2]3(part of complex)SolvothermalNanorods
Single-Source[BiL3] (L = N-methyl-N-ethanoldithiocarbamate)(part of complex)Microwave IrradiationNanoparticles
Single-Source[Bi6(pydc)8(Hpydc)2(tu)8](part of complex)Solution DecompositionNanorods
Dual-SourceBismuth(III) neodecanoateThioacetamideHot InjectionNanoneedles, Nanorods
Dual-SourceBismuth nitrateThioureaMicrowave IrradiationNanorods
Dual-SourceBismuth chlorideThioacetamideHot InjectionNanodots, Nanorods

Control of Morphology and Size during Synthesis

The morphology and size of Bi2S3 nanostructures are critical determinants of their physical and chemical properties, and consequently, their applications. These characteristics can be precisely controlled by manipulating various parameters during the synthesis process.

Reaction Temperature and Time: The reaction temperature and duration significantly influence the nucleation and growth kinetics of Bi2S3 nanocrystals. For example, in the synthesis using bismuth(III) neodecanoate and thioacetamide, nanoneedles of about 45 nm in length are formed at 105 °C with long reaction times, whereas highly crystalline nanorods of about 30 nm in length are dominant at 165 °C, irrespective of the reaction time. bohrium.comrsc.org Generally, higher temperatures can lead to faster growth rates and larger crystal sizes. researchgate.net The duration of the synthesis also plays a role; for instance, the size of Bi2S3 nanorods can be tuned by controlling the reaction time in a solvothermal process using single-source precursors. acs.org

Solvents and Capping Agents: The choice of solvent and the use of capping agents are crucial for controlling the morphology of Bi2S3 nanostructures. Different solvents can influence the precursor's solubility and decomposition rate, thereby affecting the growth pattern. A study showed that altering the solvent in a solvothermal synthesis from water to an ethylene glycol/water mixture resulted in a change from sphere-like particles (100–300 nm) to uniform spherical nanospheres (50–90 nm). researchgate.net The use of different solvents such as oleylamine, oleic acid, and hexadecylamine with a single-source precursor led to variations in the growth pattern and shape of Bi2S3 nanoparticles. nih.gov

Capping agents, or surfactants, adsorb onto the surface of the growing nanocrystals, passivating the surface and sterically hindering aggregation. More importantly, they can selectively bind to specific crystallographic facets, promoting anisotropic growth and leading to various morphologies like nanorods, nanowires, and nanosheets. For instance, ethylenediaminetetraacetic acid (EDTA) has been used as a capping agent to change the morphology of Bi2S3 from nanorods to nanoplates by partially blocking the preferential growth direction. researchgate.net Similarly, polyvinylpyrrolidone (B124986) (PVP) has been employed as a structure-directing reagent. acs.org The use of starch as a capping agent has been shown to prevent the agglomeration of Bi2S3 nanoparticles, resulting in uniform, quasi-spherical shapes with an average size of ~11 nm. acs.org

Precursor Concentration and Ratio: The concentration of the precursors and their molar ratio also have a profound effect on the final size and shape of the Bi2S3 nanostructures. In a hot injection synthesis using bismuth chloride and thioacetamide, increasing the precursor concentration led to an increase in both the diameter and length of the resulting nanorods. d-nb.info The molar ratio of bismuth to sulfur is also a key factor. An excess of bismuth tends to favor the formation of nanostructures with a small aspect ratio, such as nanodots, while an excess of sulfur promotes the growth of nanorods. d-nb.info The morphology of Bi2S3 can be tuned from nanofibers to "urchin-like" structures by using different bismuth salts (BiCl3 vs. Bi(NO3)3) which exhibit different dissociation kinetics. researchgate.net

The following table provides a summary of how different synthetic parameters can be adjusted to control the morphology and size of Bi2S3 nanostructures.

ParameterVariationEffect on Morphology/Size
Temperature105 °C vs. 165 °CFormation of nanoneedles vs. nanorods
SolventWater vs. Ethylene Glycol/WaterSphere-like particles vs. Uniform nanospheres
Capping AgentWithout vs. With EDTANanorods vs. Nanoplates
Capping AgentStarchQuasi-spherical nanoparticles (~11 nm)
Precursor Ratio (Bi:S)Excess Bi vs. Excess SSmall aspect ratio nanostructures vs. Nanorods
Precursor ConcentrationIncreasing concentrationIncreased diameter and length of nanorods

Advanced Structural Characterization and Anisotropy in Bismuth Sulfide Bi2s3 Materials

Crystalline Structure Analysis of Bi2S3

The fundamental properties of Bi2S3 are deeply rooted in its specific crystalline arrangement. This structure is the basis for the material's anisotropic behavior and its tendency to form various one- and two-dimensional nanomorphologies.

Bismuth sulfide (B99878) crystallizes in an orthorhombic structure, which is a key determinant of its physical and chemical characteristics. mdpi.comacs.org This crystal system is defined by three unequal axes at right angles. For Bi2S3, the established space group is Pbnm (No. 62). scispace.commdpi.comacs.org The unit cell contains four molecules of Bi2S3, totaling 20 atoms. mdpi.com This relatively low symmetry contributes to the material's anisotropic properties. scispace.commdpi.com

Investigations using X-ray diffraction (XRD) have consistently confirmed the orthorhombic phase of synthesized Bi2S3 nanostructures, from thin films to nanowires. acs.orgacs.orguacj.mxpreprints.org The lattice parameters, while showing slight variations depending on the synthesis method and form, are generally in agreement with established standards.

Table 1: Crystallographic Data for Orthorhombic Bi2S3

ParameterReported ValueSource
Crystal SystemOrthorhombic mdpi.comacs.orglabapress.com
Space GroupPbnm (No. 62) scispace.commdpi.comacs.org
Lattice Constantsa = 11.147 Å, b = 11.305 Å, c = 3.981 Å mdpi.com
a = 11.170 Å, b = 11.319 Å, c = 3.992 Å acs.orglabapress.com
a = 11.121 Å, b = 11.263 Å, c = 3.973 Å acs.org

The orthorhombic crystal structure of Bi2S3 is inherently anisotropic, leading to direction-dependent properties and growth patterns. mdpi.comacs.orgacs.org The structure is characterized by (Bi4S6)n ribbons that are arranged into a layered, or lamellar, configuration. acs.org Within these layers, atoms are strongly bonded, but the layers themselves are connected by weaker van der Waals forces. labapress.comacs.org

This weak interlayer bonding is the primary driver for the anisotropic growth of Bi2S3 crystals. mdpi.com Growth is much faster along certain crystallographic directions, particularly the advanceseng.com direction (c-axis), than others. acs.orgacs.orgresearchgate.net This preferential growth leads to the spontaneous formation of one-dimensional (1D) and two-dimensional (2D) nanostructures, such as rods, wires, and ribbons. acs.orgacs.orgresearchgate.net Researchers have proposed a two-stage crystallization mechanism for some 1D structures, involving an initial formation of particles followed by a subsequent anisotropic growth phase dictated by the intrinsic crystal structure. acs.orgacs.org This inherent structural anisotropy is a key feature exploited in the controlled synthesis of various Bi2S3 morphologies. advanceseng.com

Hierarchical Microstructures and Nanoscale Morphologies

The intrinsic anisotropy of Bi2S3 facilitates the fabrication of a rich variety of nanostructures with controlled dimensionality. scispace.commdpi.com These structures are generally classified as zero-dimensional (0D), one-dimensional (1D), or two-dimensional (2D), based on the number of dimensions confined to the nanoscale. nih.gov

Zero-dimensional nanostructures are confined at the nanoscale in all three dimensions, typically resulting in spherical or quasi-spherical shapes like nanoparticles and nanospheres. nih.govrsc.org The synthesis of 0D Bi2S3 nanostructures has been achieved through various methods, including hot-injection and solvothermal decomposition. advanceseng.comnih.gov

Research has shown that the morphology of these nanoparticles can be precisely controlled by tuning reaction parameters. For instance, in a hot-injection synthesis using bismuth(III) neodecanoate and thioacetamide (B46855), the reaction temperature and time are critical. advanceseng.comrsc.org Lower temperatures (e.g., 105°C) initially yield nanospheres, which can evolve into more elongated nanoneedles with longer reaction times. advanceseng.com This demonstrates the ability to control the transition from 0D to quasi-1D structures by managing the synthesis kinetics. advanceseng.comrsc.org

Table 2: Examples of 0D Bi2S3 Nanostructure Synthesis

NanostructureSynthesis MethodKey FindingsSource
Nanospheres to NanoneedlesHot-injectionAt 105°C, morphology evolved from nanospheres to nanoneedles (approx. 45 nm length) with increasing reaction time. advanceseng.comrsc.org
NanoparticlesSolvothermal DecompositionDecomposition of a Bi(III) dithiocarboxylate complex in various solvents yielded diverse morphologies including nanospheres. nih.gov

One-dimensional nanostructures, which are confined in two dimensions and extended in one, are the most widely studied morphology for Bi2S3 due to its strong anisotropic growth habit. acs.orgzjnu.edu.cn These structures include nanowires, nanorods, nanoribbons, and nanobelts, which have been synthesized using methods like hydrothermal, solvothermal, and microwave-assisted routes. acs.orgzjnu.edu.cn

Nanowires and Nanorods: These are the most common 1D forms. Bi2S3 nanowires have been synthesized via simple hydrothermal methods, resulting in ultralong, single-crystalline structures with diameters of 60–80 nm and lengths of several micrometers. acs.orgresearchgate.net High-resolution transmission electron microscopy (HRTEM) confirms their orthorhombic phase and preferential growth along the advanceseng.com direction. acs.orgacs.org Nanorods, which have a lower aspect ratio than nanowires, have also been widely produced. advanceseng.comresearchgate.net Their dimensions can be controlled; for example, using hexadecylamine (B48584) as a capping agent can result in ultrathin nanorods, while specific reaction temperatures (e.g., 165°C) in hot-injection synthesis can yield highly crystalline nanorods of about 30 nm in length. advanceseng.comnih.gov

Nanoribbons and Nanobelts: These structures are ribbon-like, with a rectangular cross-section. Bi2S3 nanoribbons have been prepared using solvothermal techniques, where the growth mechanism can involve a solid-solution-solid transformation from a NaBiS2 precursor. researchgate.net Microbelts, with dimensions of 30-50 nm in thickness and 0.8-2 μm in width, have been fabricated via a facile hydrothermal route. acs.orgacs.org The concentration of precursors, such as the sulfur source, can be a critical factor in determining whether the final morphology is a nanosheet, nanoribbon, or nanowire. bohrium.com

Table 3: Research Findings on 1D Bi2S3 Nanostructures

1D NanostructureSynthesis MethodTypical DimensionsGrowth DirectionSource
NanowiresHydrothermalDiameter: 60-80 nm; Length: >1 µm advanceseng.com acs.org
NanorodsHot-injectionLength: ~30 nmNot specified advanceseng.comrsc.org
NanorodsUltrasonicDiameter: 10-20 nm; Length: 100-200 nmNot specified researchgate.net
NanoribbonsSolvothermalMillimeter scale lengthPreferential advanceseng.com researchgate.net
MicrobeltsHydrothermalThickness: 30-50 nm; Width: 0.8-2 µmNot specified acs.orgacs.org

Two-dimensional nanostructures are confined in only one dimension, resulting in sheet-like or plate-like morphologies. nih.gov For Bi2S3, these include nanosheets, nanoplates, and thin films.

Nanosheets and Nanoplates: Large-area, highly crystalline 2D Bi2S3 nanosheets have been synthesized using novel methods such as a two-step process involving the sulfurization of ultrathin bismuth oxide (Bi2O3) sheets. researchgate.net A facile liquid-phase exfoliation (LPE) method has also been successfully used to fabricate 2D Bi2S3 nanosheets. researchgate.net In other approaches, the morphology can be controlled by reactant concentration; for instance, a low concentration of a sulfur precursor during hydrothermal vulcanization of a Bi2O3 thin film can induce the formation of Bi2S3 nanosheets. bohrium.com

Thin Films: Bi2S3 thin films are often prepared for applications in optoelectronics. uacj.mx The chemical bath deposition (CBD) technique is a common, cost-effective method for depositing these films onto substrates. mdpi.comuacj.mx Studies show that deposition parameters such as time and the number of deposited layers directly influence the film thickness, which can range from approximately 190 to 600 nm. uacj.mx Post-deposition annealing can be used to transform as-deposited amorphous films into a crystalline orthorhombic phase. preprints.org

Table 4: Research Findings on 2D Bi2S3 Nanostructures

2D NanostructureFabrication MethodKey FindingsSource
NanosheetsLiquid Phase Exfoliation (LPE)Successful fabrication of 2D nanosheets from bulk material. researchgate.net
NanosheetsSulfurization of Bi2O3 sheetsScalable synthesis of large-area, highly crystalline, and anisotropic nanosheets. researchgate.net
Thin FilmsChemical Bath Deposition (CBD)Film thickness (190-600 nm) controlled by deposition time; films show uniform morphology and orthorhombic structure. uacj.mx
Thin FilmsCBD with annealingAnnealing transforms amorphous Bi2S3 into the crystalline orthorhombic phase. preprints.org

Three-Dimensional (3D) Hierarchical Architectures (Nanoflowers, Urchin-like, Microspheres)

The self-assembly of nanoscale building blocks, such as nanorods and nanosheets, into complex 3D superstructures is a key area of research for fabricating advanced functional materials. tsijournals.comtsijournals.com For Bi2S3, these hierarchical architectures provide a large surface area and unique electronic properties, making them suitable for applications in photocatalysis, sensors, and energy storage. rsc.orgrsc.orgnih.gov Various synthesis methods, including hydrothermal, solvothermal, and sonochemical routes, have been developed to control the morphology of these intricate structures. nih.govresearchgate.net

Nanoflowers

Bi2S3 nanoflowers are complex structures typically assembled from nanorod or nanosheet petals. These architectures have been successfully synthesized through various methods, including hydrothermal and solvothermal processes. nih.govscientific.net

Synthesis: A common approach is the hydrothermal method, where bismuth salts (e.g., bismuth nitrate) and a sulfur source (e.g., thioacetamide or thiourea) react in a solvent. nih.govnju.edu.cn For instance, single-crystalline flower-like Bi2S3 has been synthesized via a green hydrothermal method using D-penicillamine as a capping agent, which influences the morphology. nih.gov Another route involves a topotactic transformation, where hierarchical Bi2WO6 nanoflowers are used as a precursor template, which is then sulfurized using thioacetamide (TAA) to form Bi2S3 nanoflowers composed of 1D nanorods. rsc.org Solvothermal routes using ethylene (B1197577) glycol as the medium and polyvinylpyrrolidone (B124986) (PVP) as a structure-directing reagent have also proven effective. rsc.org

Formation Mechanism: The formation of nanoflowers often involves an initial nucleation stage followed by a self-assembly process. In a topotactic transformation, the process begins with the formation of the precursor template (e.g., Bi2WO6 nanoflowers), followed by an ion-exchange reaction where the template is converted to Bi2S3 while retaining the hierarchical morphology. rsc.org In other methods, Bi2S3 nuclei are formed first and then grow into nanorods or nanosheets, which subsequently self-assemble into flower-like superstructures to minimize surface energy. rsc.orgmdpi.com

Urchin-like Structures

Urchin-like Bi2S3 architectures are spherical superstructures composed of radially aligned nanorods, giving them a spiny appearance. These structures are of interest due to their high surface area and potential applications in photocatalysis and energy storage. rsc.orgrsc.org

Synthesis: Urchin-shaped structures are often synthesized via hydrothermal or sonochemical methods. rsc.orgresearchgate.net A facile and rapid sonochemical method has been used to create urchin-shaped Fe3O4@Bi2S3 core-shell structures. rsc.org One-pot solvothermal routes have also been employed to synthesize sea-urchin shaped Bi2S3/CdS hierarchical heterostructures. rsc.org The choice of solvent and sulfur source, such as thiourea (B124793), plays a crucial role in achieving the desired urchin-like morphology. researchgate.net In some syntheses, surfactants like hydroxyethyl (B10761427) cellulose (B213188) (HEC) are used to guide the assembly of nanorods into these spherical colonies. researchgate.net

Formation Mechanism: The formation mechanism typically involves the rapid creation of initial Bi2S3 nuclei or core structures, followed by the outward, radial growth of nanorods on their surface. rsc.org For instance, in the synthesis of Bi2S3/CdS heterostructures, sea-urchin shaped Bi2S3 nanoflowers form first, which then serve as a scaffold for the subsequent growth of CdS nanoparticles on the surface of the Bi2S3 nanorods. rsc.org

Microspheres

Bi2S3 microspheres are spherical assemblies that can be solid, hollow, or composed of smaller nanostructures like nanoflakes or nanorods.

Synthesis: These structures are commonly prepared using solvothermal and ion-exchange methods. nih.govrsc.org Heterostructured Bi2S3/BiOBr microspheres have been synthesized via a one-pot solvothermal method. rsc.org A novel approach for creating Bi2S3/ZnS heterostructures involves an in-situ cation-exchange process between pre-synthesized ZnS microspheres and a bismuth source like bismuth(III) chloride. nih.gov A urea-assisted solvothermal method has also been used to fabricate Bi2S3 microspheres for photocatalytic applications. researchgate.net

Table 1: Synthesis Methods for 3D Hierarchical Bi2S3 Architectures

ArchitectureSynthesis MethodPrecursors/ReagentsKey FindingsReference
NanoflowerTopotactic TransformationBi2WO6 precursor, Thioacetamide (TAA)Hierarchical Bi2S3 nanoflowers composed of 1D nanorods were formed. rsc.org
NanoflowerHydrothermalBismuth nitrate (B79036), D-penicillamineSingle-crystalline nanoflowers were synthesized; morphology depends on the ratio of Bi3+ to D-penicillamine. nih.gov
Urchin-likeSonochemicalFe3O4 nanoparticles, Bismuth nitrate, ThioureaDeveloped urchin-shaped Fe3O4@Bi2S3 core-shell structures with photocatalytic activity. rsc.org
Urchin-likeHydrothermalBismuth nitrate, Thiourea, Hydroxyethyl cellulose (HEC)HEC assists in the formation of urchin-like colonies from nanorods. researchgate.net
MicrosphereIn-situ Ion-ExchangeZnS microspheres, Bismuth(III) chlorideCreated Bi2S3/ZnS heterostructure microspheres with enhanced photocatalytic activity. nih.gov
MicrosphereSolvothermalBismuth nitrate, Thiourea, Polyvinylpyrrolidone (PVP)Produced flowerlike microspheres with a high surface area (32.4 m²/g). rsc.org

Spectroscopic and Microscopic Characterization Techniques

A suite of analytical techniques is essential to investigate the crystallinity, morphology, composition, and optical properties of Bi2S3 materials. bohrium.com These methods provide a comprehensive understanding of the material's structure-property relationships.

Microscopic Techniques

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology of Bi2S3 architectures. It provides detailed images of 3D structures like nanoflowers, urchin-like assemblies, and microspheres, revealing their size, shape, and how they are assembled from smaller components like nanorods or nanosheets. scientific.netchalcogen.roresearchgate.netias.ac.in

Transmission Electron Microscopy (TEM): TEM and High-Resolution TEM (HRTEM) offer deeper insight into the nanostructure. TEM can visualize the individual nanorods or nanowires that make up the hierarchical structures. researchgate.netnju.edu.cn HRTEM is powerful enough to resolve the lattice fringes of the crystal, confirming the single-crystalline nature of the nanostructures and allowing for the measurement of lattice spacing. researchgate.netutexas.edu Selected Area Electron Diffraction (SAED) patterns, obtained via TEM, are used to confirm the orthorhombic crystal structure of Bi2S3. researchgate.netresearchgate.net

Spectroscopic Techniques

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and phase purity of synthesized Bi2S3. The diffraction peaks in an XRD pattern can be indexed to the orthorhombic phase of bismuthinite (JCPDS No. 17-0320), confirming the successful synthesis of the material. ias.ac.inresearchgate.net The sharpness and intensity of the peaks provide information about the material's crystallinity. nih.gov Furthermore, the Scherrer formula can be applied to the peak broadening to estimate the average crystallite size. chalcogen.roias.ac.in

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements. For Bi2S3, XPS spectra confirm the presence of bismuth and sulfur. High-resolution scans of the Bi 4f and S 2p regions show characteristic peaks corresponding to Bi³⁺ and S²⁻, respectively, verifying the formation of Bi2S3. semanticscholar.orgresearchgate.netacs.org XPS can also be used to analyze the valence band structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, which are unique to its crystal structure. For Bi2S3, Raman spectra typically show characteristic peaks corresponding to Bi-S stretching and bending modes, further confirming the orthorhombic structure. researchgate.netresearchgate.net The technique is also sensitive to crystal quality and strain. tsijournals.comresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS is used for elemental analysis. It confirms the presence of bismuth and sulfur in the sample and can provide a quantitative analysis of their atomic and weight percentages, allowing for verification of the material's stoichiometry. researchgate.netnih.govut.ac.ir

UV-Visible Diffuse Reflectance Spectroscopy (DRS): This technique is used to determine the optical properties of Bi2S3, particularly its band gap energy. By analyzing the absorption spectrum, a Tauc plot can be generated to calculate the band gap, which is a critical parameter for photocatalytic and optoelectronic applications. mdpi.comsrce.hr

Photoluminescence (PL) Spectroscopy: PL spectroscopy provides insights into the electronic properties of the material, specifically the recombination of photo-excited electron-hole pairs. Emission peaks can be related to band-edge transitions as well as defect states within the material, such as sulfur vacancies. ut.ac.irut.ac.irresearchgate.net

Table 2: Summary of Characterization Techniques for Bismuth Sulfide (Bi2S3)

TechniqueInformation ObtainedTypical Findings for Bi2S3Reference
XRDCrystal structure, phase purity, crystallite sizeConfirms orthorhombic phase (bismuthinite); crystallite size often in the nanometer range. ias.ac.inresearchgate.net
SEMSurface morphology, size, and aggregation of 3D structuresReveals nanoflower, urchin-like, and microsphere architectures. scientific.netchalcogen.ro
TEM/HRTEMInternal nanostructure, crystallinity, lattice spacingShows assembly of nanorods/nanosheets; confirms single-crystalline nature. researchgate.netresearchgate.net
XPSElemental composition, chemical oxidation states (Bi³⁺, S²⁻)Confirms purity and the Bi³⁺ and S²⁻ states. semanticscholar.orgacs.org
Raman SpectroscopyVibrational modes, confirmation of crystal structureShows characteristic peaks for Bi-S bonds, confirming the orthorhombic structure. researchgate.netresearchgate.net
EDS/EDXElemental composition and stoichiometryVerifies the presence of Bi and S in approximately a 2:3 atomic ratio. nih.govut.ac.ir
UV-Vis DRSOptical absorption, band gap energyDetermines the direct band gap, typically around 1.3-1.7 eV. mdpi.commdpi.com
PL SpectroscopyElectron-hole recombination, defect statesIdentifies emission peaks related to band transitions and sulfur vacancies. ut.ac.irresearchgate.net

Fundamental Electronic and Optical Properties of Bismuth Sulfide Bi2s3 : Theoretical and Experimental Investigations

Electronic Band Structure Studies

The electronic band structure of a material governs its electrical and optical properties. For bismuth sulfide (B99878), extensive research has been conducted to understand its band structure through various theoretical and experimental techniques.

Density Functional Theory (DFT) Calculations (GGA-PBE, HSE06, MBJLDA)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of materials. Different exchange-correlation functionals are employed within DFT to approximate the complex many-body interactions of electrons.

GGA-PBE: The Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof (PBE) functional is a widely used method for DFT calculations. For Bi₂S₃, GGA-PBE calculations have predicted electronic band gaps in the range of 1.40 eV to 1.50 eV for the relaxed crystal structure. acs.orgunica.it These values are in reasonable agreement with some experimental data. acs.orgunica.it

HSE06: The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional often provides more accurate band gap predictions than standard GGA functionals. For a two-dimensional Bi₂S₃ monolayer, the HSE06 functional calculated a significantly larger indirect band gap of 2.05 eV compared to the 1.12 eV predicted by PBE. uantwerpen.be In bulk Bi₂S₃, calculations using HSE06 with spin-orbit coupling have yielded a band gap of 1.47 eV. ucl.ac.uk This highlights the importance of the chosen functional in accurately determining the electronic properties.

MBJLDA: The modified Becke-Johnson (mBJ) potential combined with the Local Density Approximation (LDA) for correlation (MBJLDA) is another advanced functional known for providing accurate band gap values, often comparable to more computationally expensive GW calculations. blogspot.comscielo.br For Bi₂S₃, the MBJLDA functional has been used to refine band structure calculations, suggesting it as a method to achieve results closer to experimental observations. rsc.orgresearchgate.net

Calculated Band Gaps of Bi₂S₃ Using Different DFT Functionals
FunctionalCalculated Band Gap (eV)Reference
GGA-PBE1.40 - 1.50 acs.orgunica.it
HSE06 (monolayer)2.05 uantwerpen.be
HSE06 + SOC (bulk)1.47 ucl.ac.uk
MBJLDAUsed for improved accuracy rsc.orgresearchgate.net

Spin-Orbit Coupling (SOC) Effects on Electronic Structure

Due to the presence of the heavy bismuth atom, spin-orbit coupling (SOC) plays a significant role in determining the electronic structure of Bi₂S₃. The inclusion of SOC in theoretical calculations has a noticeable impact on the band gap. Generally, considering SOC effects leads to a reduction in the calculated band gap of Bi₂S₃. researchgate.net For instance, one study showed that including SOC decreased the band gap by approximately 0.2 eV in Bi₂S₃ nanoribbons. acs.org Another calculation demonstrated a decrease from 1.38 eV to 1.03 eV when SOC was taken into account. researchgate.net This reduction is a crucial factor for obtaining theoretical values that align more closely with experimental results.

Theoretical Prediction of Fundamental Band Gap Character (Direct/Indirect)

There is an ongoing discussion in the scientific community regarding the nature of the fundamental band gap of Bi₂S₃, with theoretical and experimental results sometimes presenting conflicting views.

Many theoretical studies based on DFT calculations predict that bulk Bi₂S₃ has an indirect band gap . researchgate.netacs.org However, some theoretical work also suggests that the band gap of the relaxed crystal is nearly direct . acs.orgunica.it

Interestingly, some research points to a unique "nesting-like" band gap nature in Bi₂S₃. rsc.org This means that while the fundamental gap is technically indirect, there are regions in the band structure near the center of the Brillouin zone with similar slopes for the conduction and valence bands. rsc.org This feature allows for quasi-direct transitions that can dominate in optical experiments, leading to strong absorption characteristics typical of direct-gap semiconductors. rsc.org Experimental techniques like photoreflectance and absorption often suggest a direct-like character for the band gap. rsc.org

Analysis of Valence Band Maximum (VBM) and Conduction Band Minimum (CBM)

The location of the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM) in the Brillouin zone determines the nature of the band gap.

Theoretical calculations have indicated that for Bi₂S₃, the VBM and CBM are located at different points in k-space, confirming its indirect band gap nature in these models. researchgate.netacs.org Specifically, some studies place the VBM along the Γ–Y path and at the Z-point, while the CBM is found between the Γ and Y points of the k-path. researchgate.netacs.org The VBM is primarily composed of Bi 6s, Bi 6p, and S 3p orbitals, while the CBM is mainly formed by Bi 6p, S 3s, and S 3p orbitals. researchgate.netsci-hub.sescispace.com

Quantum Confinement Effects on Electronic Properties

When the dimensions of a semiconductor are reduced to the nanoscale, quantum confinement effects become significant, leading to size-dependent electronic and optical properties.

Size-Dependent Electronic Structure Modulation

In Bi₂S₃ nanostructures, such as nanoribbons and nanocrystals, the electronic structure, particularly the band gap, is strongly influenced by their size. unica.itacs.org Theoretical and experimental studies have shown that the band gap of Bi₂S₃ can be tuned by controlling the size of the nanoparticles. researchgate.netrsc.org

For Bi₂S₃ nanoribbons, the band gap exhibits an inverse dependence on the square of the ribbon length (∝ L⁻²). acs.org This quantum confinement effect is most pronounced for nanostructures with dimensions smaller than approximately 3 nanometers. unica.itacs.orgresearchgate.net Below this size, a significant increase in the band gap can be observed. For instance, in Bi₂S₃ nanoribbons, the band gap can increase by as much as 0.5 to 0.8 eV for nanoparticles smaller than 3 nm. researchgate.net For ribbons longer than 3 nm, the quantum confinement effect becomes weak, and the band gap converges towards the bulk value. acs.org This tunability of the band gap through size modulation opens up possibilities for tailoring the optical and electronic properties of Bi₂S₃ for specific applications.

Size-Dependent Band Gap in Bi₂S₃ Nanostructures
Nanostructure SizeEffect on Band GapReference
< 3 nmSizable increase in band gap (up to 0.8 eV) unica.itacs.orgresearchgate.net
> 3 nmWeak confinement, band gap approaches bulk value acs.org

Midgap States and Trap Level Characterization

The electronic structure of bismuth sulfide is significantly influenced by the presence of midgap states, which are electronic states located within the band gap. These states primarily arise from stoichiometric imbalances, such as sulfur and bismuth vacancies, which create trap states that can capture charge carriers. researchgate.netresearchgate.net The presence of these trap states is a critical factor limiting the performance of Bi₂S₃-based devices. researchgate.net

In colloidal Bi₂S₃ nanocrystals, photoexcited holes are rapidly captured by these intragap states. unica.it These traps are often located on the metal-rich surfaces of the nanocrystals due to incomplete passivation. unica.it In larger nanocrystals, a surface trap density of at least one trap per sixteen Bi₂S₃ units has been observed. unica.it The n-type semiconducting nature of Bi₂S₃ is often attributed to sulfur vacancies. researchgate.net Post-treatment of Bi₂S₃ thin films with sulfur has been shown to passivate these trap states at grain boundaries, leading to increased carrier lifetime and mobility. researchgate.netacs.org The presence of midgap states acting as charge traps has been used to explain the transport characteristics observed in Bi₂S₃ nanowires. researchgate.net

First-principles calculations have shown that surfaces of Bi₂S₃ nanowires can induce unique one-dimensional-like electronic states located approximately 300 meV above the valence band. unica.it Experimental evidence from photocurrent studies on Bi₂S₃ modified electrodes indicates the existence of an oxidizable surface trap at about -0.15 V versus a silver/silver chloride electrode. psu.edu

Charge Carrier Transport Mechanisms

The movement of charge carriers, primarily electrons in the case of Bi₂S₃, dictates its electrical properties. Understanding the mechanisms governing carrier concentration, mobility, and conductivity is crucial for optimizing its performance in electronic and thermoelectric applications.

Bismuth sulfide is intrinsically an n-type semiconductor, meaning that electrons are the majority charge carriers. scispace.commdpi.com This behavior is largely attributed to the presence of native defects, particularly sulfur vacancies, which act as donors. labapress.com The intrinsic carrier concentration at room temperature has been reported to be approximately 3 x 10¹⁸ cm⁻³. scispace.commdpi.compveducation.org

Hall effect measurements have consistently shown negative Hall coefficients, confirming the dominance of electrons in charge transport. northwestern.edu Studies on sulfur-deficient Bi₂S₃ have revealed carrier densities on the order of 10²⁰ cm⁻³. northwestern.edu In thin films, the charge carrier concentration can be influenced by preparation conditions. For instance, Bi₂S₃ thin films annealed in a nitrogen-sulfur atmosphere exhibited a carrier concentration of 6.9 x 10¹⁹ cm⁻³. researchgate.net Doping with elements like CaCl₂ can significantly increase the electron concentration by up to two orders of magnitude. acs.org

The mobility in Bi₂S₃ is anisotropic due to its crystal structure. labapress.com For instance, in bulk Bi₂S₃ materials sintered from nanorods, the carrier mobility parallel to the c-axis was found to be 137.7 cm²V⁻¹s⁻¹, while it was 348 cm²V⁻¹s⁻¹ perpendicular to the c-axis at room temperature. labapress.com Hall mobility measurements in sulfur-deficient Bi₂S₃ show a temperature dependence following a power law, suggesting a combination of phonon-limited and impurity-limited conduction mechanisms. northwestern.edu Doping with CaCl₂ has been shown to not only increase carrier concentration but also enhance electron mobility. acs.org Conversely, the low electron mobility in Bi₂S₃ nanoparticles leads to a weak dependence of the band gap on particle size. psu.edu

The electrical conductivity of bismuth sulfide is directly related to its carrier concentration and mobility. Intrinsic Bi₂S₃ exhibits relatively high resistivity, with room-temperature values around 10⁵ Ω·cm. scispace.commdpi.com However, the conductivity can be significantly enhanced by introducing sulfur vacancies, increasing it by several orders of magnitude. northwestern.edu

The electrical resistivity of Bi₂S₃ is highly anisotropic. labapress.com For example, the resistivity of bulk Bi₂S₃ along the pressing direction can be an order of magnitude higher than that parallel to it. labapress.com Doping has proven to be an effective strategy to improve electrical conductivity. For instance, doping with CaCl₂ has led to a remarkable 370-fold increase in electrical conductivity. acs.org The electrical conductivity of undoped Bi₂S₃ thin films has been measured to be on the order of 10⁻⁶ Ω⁻¹cm⁻¹. chalcogen.ro In contrast, highly crystalline Bi₂S₃ films with closely packed crystallites have achieved a low dark electrical resistivity of 0.014 Ω·cm without any post-treatment. acs.org

Electrical Properties of Bismuth Sulfide (Bi₂S₃)
PropertyValueConditions/NotesSource
Intrinsic Carrier Concentration3 x 10¹⁸ cm⁻³Room Temperature scispace.commdpi.compveducation.org
Carrier Concentration (Sulfur-deficient)~10²⁰ cm⁻³- northwestern.edu
Electron Mobility~200 cm²/VsRoom Temperature scispace.commdpi.compveducation.org
Electron Mobility (Thin Film)0.44 cm²V⁻¹s⁻¹Annealed in N₂-S atmosphere researchgate.net
Intrinsic Resistivity~10⁵ Ω·cmRoom Temperature scispace.commdpi.com
Electrical Conductivity (Undoped Thin Film)10⁻⁶ Ω⁻¹cm⁻¹- chalcogen.ro
Electrical Resistivity (Highly Crystalline Film)0.014 Ω·cmDark conditions, no post-treatment acs.org

Time-resolved microwave conductivity (TRMC) is a powerful technique for investigating charge carrier dynamics without the need for electrical contacts. Studies using TRMC have been instrumental in understanding the influence of post-treatments on the charge transport properties of Bi₂S₃ thin films. researchgate.netacs.org These investigations have shown that treating evaporated Bi₂S₃ thin films with sulfur can effectively passivate trap states at grain boundaries, leading to an increase in both carrier lifetime and mobility. acs.org Conversely, post-treatment with bismuth was found to enhance crystallinity and charge-carrier mobility, but it also significantly increased the carrier density. acs.org TRMC measurements, in conjunction with other techniques, provide valuable insights into the recombination mechanisms and the role of trap states in limiting the performance of Bi₂S₃-based devices. ox.ac.uk

Optical Response and Non-Linear Optical Phenomena

Bismuth sulfide exhibits interesting linear and non-linear optical properties. Its direct band gap, which falls in the range of 1.3 to 1.7 eV, allows for a high absorption coefficient in the near-infrared and visible regions of the electromagnetic spectrum. labapress.commdpi.com

The third-order nonlinear coefficient (χ⁽³⁾) of Bi₂S₃ nanocrystals, measured using the Z-scan technique, is on the order of 1.43 x 10⁻¹¹ esu. mdpi.com This value is smaller than the theoretically calculated value for bulk Bi₂S₃, a difference attributed to the quantum confinement effect in the nanocrystals. mdpi.com Studies on Bi₂S₃ nanorods have demonstrated optical switching behavior at wavelengths of 532, 780, and 1064 nm. rsc.org Furthermore, nanocomposite films of Bi₂S₃ with PMMA exhibit self-defocusing nonlinearity. researchgate.net Two-dimensional Bi₂S₃ has been shown to possess strong nonlinearity, which has been utilized to demonstrate all-optical switches and diodes based on the nonlinear behavior of diffraction rings. researchgate.net

Non-Linear Optical Properties of Bismuth Sulfide (Bi₂S₃)
PropertyValueMeasurement Technique/ConditionsSource
Third-order nonlinear coefficient (χ⁽³⁾)1.43 x 10⁻¹¹ esuZ-scan technique on nanocrystals mdpi.com
Optical SwitchingObserved at 532, 780, and 1064 nmOn nanorods rsc.org

Light Absorption Coefficient Analysis

Bismuth sulfide exhibits a high light absorption coefficient, typically on the order of 10⁴ to 10⁵ cm⁻¹ in the visible and near-infrared spectral regions. mdpi.comut.ac.irresearchgate.netresearchgate.net Some studies have reported even higher absorption coefficients, reaching up to 10⁶ cm⁻¹. researchgate.net This strong absorption is advantageous for photovoltaic applications, as it enables the material to efficiently harvest sunlight. mdpi.com The high absorption coefficient means that a relatively thin film of Bi2S3 can absorb a significant portion of incident light. mdpi.com

The absorption properties are linked to its electronic band structure. While theoretical calculations suggest an indirect band gap for Bi2S3, experimental studies often indicate a direct-like character. rsc.org This is attributed to a "nesting-like" band gap, where the conduction and valence bands have similar slopes near the Γ point of the Brillouin zone, allowing for quasi-direct transitions that dominate optical experiments. rsc.org The absorption onset for Bi2S3 is approximately 1.30 eV at room temperature, which is considered optimal for maximizing the power conversion efficiency of single-junction solar cells according to the Shockley-Queisser limit. rsc.org

The value of the optical band gap can vary depending on the synthesis method, crystallinity, dimensionality, and dopant concentration, with reported values ranging from 1.3 eV to 1.7 eV. mdpi.comut.ac.irresearchgate.netresearchgate.net For instance, Bi2S3 nanostructures synthesized by an ultrasonic method showed a calculated band gap of 2.37 eV, indicating a blue shift compared to the bulk material. ut.ac.irtandfonline.com

Photoluminescence (PL) Spectroscopy and Size-Dependent Emission

Photoluminescence (PL) spectroscopy of bismuth sulfide reveals insights into its electronic transitions and defect states. The emission properties of Bi2S3 are strongly dependent on its size, a phenomenon attributed to quantum confinement effects in its nanostructures. mdpi.comacs.org

Bulk Bi2S3 has a direct band gap of approximately 1.3 eV. wanggenerator.com However, when synthesized as nanocrystals, a blue shift in the emission wavelength is often observed. For example, Bi2S3 nanoparticles prepared by a reflux method exhibited a PL peak near 580 nm, which is a significantly shorter wavelength than what would be expected from the bulk band gap. mdpi.com Similarly, Bi2S3 nanocrystals have shown an emission band centered at 365 nm. acs.org This blue shift is a direct consequence of the quantum confinement of charge carriers within the nanoparticles. acs.org

The PL spectra of Bi2S3 can also be influenced by crystal defects, such as sulfur vacancies. These vacancies can create deep trap states within the band gap, providing alternative pathways for the recombination of electron-hole pairs. mdpi.comresearchgate.net This can lead to multiple emission peaks. For instance, Bi2S3 nanoparticles have shown a strong emission peak at 358 nm, attributed to the recombination of trapped electron-hole pairs in sulfur vacancies, and a smaller peak at 723 nm. researchgate.net In some cases, exfoliation of bulk Bi2S3 into nanosheets has resulted in the appearance of a new PL peak around 685 nm, alongside the main peak which shifts to around 900 nm. mdpi.com

Investigations of Non-Linear Optical Coefficients (χ(3))

Bismuth sulfide exhibits significant third-order nonlinear optical (NLO) properties, which are crucial for applications in all-optical switching and other photonic devices. The third-order nonlinear optical susceptibility, denoted as χ(3), is a key parameter that quantifies this nonlinearity.

Experimental measurements using the Z-scan technique on Bi2S3 nanocrystals have determined the value of χ(3) to be approximately 1.43 × 10⁻¹¹ esu. mdpi.com It has been noted that this experimental value is smaller than the first-principle calculated value for bulk Bi2S3, a difference that is attributed to the quantum confinement effect in the nanocrystals. mdpi.com

The NLO response of Bi2S3 can be tuned by creating nanocomposites. For example, in Sb2S3/RGO (antimony sulfide/reduced graphene oxide) nanocomposites, the third-order nonlinear susceptibility was found to be tunable with the concentration of graphene, reaching values as high as 8.63 × 10⁻¹² esu. mdpi.com This tunability opens up possibilities for designing materials with tailored NLO properties for specific applications. The real part of χ(3), associated with the Kerr effect, has also been shown to be enhanced in such composites. mdpi.com

Optical Switching Device Principles

The strong nonlinear optical response of bismuth sulfide makes it a promising material for the development of all-optical switching devices. uobasrah.edu.iqresearchgate.net These devices utilize light to control light, offering the potential for ultrafast signal processing in photonic networks. uobasrah.edu.iq

The fundamental principle behind all-optical switching in Bi2S3 is based on its nonlinear absorption and/or nonlinear refraction. uobasrah.edu.iq In a typical setup, a strong "pump" laser beam excites the Bi2S3 material, inducing a change in its optical properties. This change then modulates the transmission, reflection, or refraction of a weaker "probe" or "signal" beam. uobasrah.edu.iq

For instance, two-dimensional Bi2S3 has demonstrated strong nonlinearity through spatial self-phase modulation, which has been used to experimentally realize all-optical switches. researchgate.net In such a device, the diffraction rings of a laser beam passing through the material change their pattern based on the incident light intensity, enabling a switching function. researchgate.netresearchgate.net Bi2S3 nanowire films have also shown potential for optical switching applications with response times in the millisecond range. wanggenerator.com The mechanism involves the generation of electron-hole pairs upon light irradiation with photon energy higher than the material's band gap, leading to an increase in charge carrier concentration and a change in conductance. wanggenerator.com

Furthermore, all-optical diodes have been designed using a combined structure of 2D Bi2S3 and tin(II) sulfide (SnS2) nanosheets. researchgate.net This device leverages the contrasting nonlinear optical properties of the two materials—saturable absorption in Bi2S3 and reverse saturable absorption in SnS2—to achieve nonreciprocal light propagation. researchgate.net

Lattice Dynamics and Phonon Studies

The study of lattice dynamics and phonons in bismuth sulfide is essential for understanding its thermal and electrical transport properties, as well as its electron-phonon and photon-phonon interactions. aps.org Raman scattering spectroscopy and first-principles calculations are powerful tools for investigating the vibrational modes of Bi2S3.

Raman Scattering Spectroscopy of Bi2S3 Nanostructures

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material. The Raman spectra of Bi2S3 are typically observed in the range of 30–300 cm⁻¹. mdpi.com

Several Raman-active phonon modes have been identified in Bi2S3 nanostructures. aps.orgresearchgate.net A comprehensive study combining experimental micro-Raman scattering and theoretical calculations has provided assignments for these modes. aps.org For orthorhombic Bi2S3, a number of Raman modes have been predicted and are in good agreement with experimental observations. researchgate.net

Some of the commonly reported Raman peaks for Bi2S3 include those around 188 cm⁻¹, 238 cm⁻¹, and 262 cm⁻¹. scielo.br The modes at 188 cm⁻¹ and 238 cm⁻¹ are attributed to Ag vibrational modes, while the peak at 262 cm⁻¹ is assigned to a B1g vibrational mode. scielo.br Other observed modes include those at approximately 70, 96, 113, 125, 169, and 186 cm⁻¹. aps.org In some studies of Bi2S3 nanosheets, Raman modes at 33, 38, 46, and 53 cm⁻¹ have been observed for the first time. aps.orgresearchgate.net

The relative intensities of the Raman peaks can be sensitive to the excitation wavelength and laser power. researchgate.netresearchgate.net For example, the relative intensities of the 38, 100, and 262 cm⁻¹ peaks change considerably with the excitation wavelength. researchgate.netresearchgate.net Furthermore, the Raman modes of 2D Bi2S3 nanosheets can show a shift towards higher wavenumbers compared to bulk samples, which may be associated with a decrease in long-range Coulombic interactions in few-layer nanosheets. mdpi.com

Experimentally Observed Raman Modes in Bi2S3

Raman Shift (cm⁻¹)Symmetry AssignmentReference
33, 38, 46, 53Not specified aps.orgresearchgate.net
168.37B1g(LO) rsc.org
188Ag scielo.br
190.18Ag(TO) rsc.org
238Ag scielo.br
239.86Ag(TO) rsc.org
262B1g scielo.br
266.89B1g(LO) rsc.org

First-Principles Calculations of Phonon Modes and Dispersion

First-principles calculations, based on density functional theory (DFT), are a powerful tool for understanding the lattice dynamics of materials. aps.org Such calculations have been performed for orthorhombic Bi2S3 to predict its phonon modes and dispersion curves. researchgate.netacs.org

For a 20-atom primitive cell of Bi2S3, there are 60 zone-center phonon modes. aps.org First-principles calculations predict a series of Raman-active phonon modes that are in good agreement with experimental Raman scattering data. aps.orgresearchgate.net These calculations have been instrumental in assigning the experimentally observed Raman peaks to specific phonon modes. aps.orgacs.org For instance, DFT analysis has shown that two peaks located at 166.6 and 210.3 cm⁻¹ are due to longitudinal optical phonon modes with B1g symmetry, while three peaks at 84.6, 151, and 259.6 cm⁻¹ are attributed to B2g modes. acs.org

The calculations also provide the full phonon dispersion curves, which show how the phonon frequencies vary across the Brillouin zone. researchgate.net In these calculations, it is important to account for the polar character of Bi2S3, which leads to the splitting of longitudinal-optical (LO) and transverse-optical (TO) phonon branches near the zone center due to long-range Coulomb interactions. researchgate.net This effect is incorporated by considering the Born effective charges. researchgate.net The calculated phonon dispersion curves for Bi2S3 are in good agreement with available neutron-scattering data for the equilibrium state. aps.org

Calculated Phonon Modes in Orthorhombic Bi2S3

Calculated Frequency (cm⁻¹)SymmetryReference
84.6B2g acs.org
151B2g acs.org
166.6B1g acs.org
210.3B1g acs.org
259.6B2g acs.org

Electron-Phonon and Photon-Phonon Interactions

The interactions between electrons, photons, and phonons (quantized lattice vibrations) in Bismuth Sulfide (Bi₂S₃) are fundamental to understanding its electrical transport, thermal, and optical properties. These interactions dictate how energy is exchanged between the crystal lattice and charge carriers or incident light, influencing everything from electrical conductivity to optical absorption and emission.

Photon-Phonon Interactions

The interaction of photons with the lattice vibrations of Bi₂S₃ is primarily investigated through spectroscopic techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy. These methods probe the vibrational modes of the material, providing insight into its structural and dynamic properties.

Bi₂S₃ possesses an orthorhombic crystal structure belonging to the Pbnm (62) space group, with 20 atoms per primitive unit cell. mdpi.comresearchgate.net This structure gives rise to a total of 60 zone-center phonon modes. aps.org Group theory analysis classifies these modes as follows: 10A_g + 10B_₁_g + 5B_₂_g + 5B_₃_g + 5A_u + 5B_₁_u + 10B_₂_u + 10B_₃_u. aps.org Of these, the A_g, B_₁_g, B_₂_g, and B_₃_g modes are Raman-active, the B_₁_u, B_₂_u, and B_₃_u modes are infrared-active, and the A_u mode is silent. aps.org

Raman Spectroscopy Findings

Raman spectroscopy is a powerful, non-destructive technique for studying the photon-phonon interaction in Bi₂S₃. aps.org The Raman spectra of Bi₂S₃ are typically located within the 30–300 cm⁻¹ range. mdpi.com Several studies have identified the prominent Raman-active modes through both experimental measurements on nanostructures and bulk materials, and theoretical first-principles calculations. aps.orgresearchgate.netaps.org

Key experimental Raman peaks are consistently observed at approximately 186 cm⁻¹, 237 cm⁻¹, and 259-262 cm⁻¹. mdpi.comresearchgate.netnih.gov The peaks around 186 cm⁻¹ and 237 cm⁻¹ are generally assigned to the transverse A_g vibrational symmetry mode, while the peak near 260 cm⁻¹ corresponds to a longitudinal B_₁_g vibration mode. mdpi.comresearchgate.net First-principles calculations have shown good agreement with these experimental findings, with theoretical and experimental values often differing by less than 5 cm⁻¹. mdpi.com Comprehensive studies have fitted the experimental Raman spectra with multiple Lorentzian peaks, identifying numerous active modes. aps.orgacs.org For instance, a detailed study on Bi₂S₃ nanosheets identified 17 distinct Raman peaks under 532 nm laser excitation. aps.org

The interaction between photons and phonons in Bi₂S₃ can be strongly dependent on the energy of the incident photons. Studies using different laser excitation wavelengths (e.g., 532 nm, 632.8 nm, and 785 nm) have shown that the relative intensities of certain Raman peaks can change considerably. researchgate.netaps.org This phenomenon suggests a resonant Raman scattering process, where the scattering efficiency is enhanced when the laser energy approaches that of an electronic band transition in the material. aps.orgacs.org

Below is a data table comparing theoretical and experimental Raman frequencies for the prominent phonon modes in Bi₂S₃.

Raman ModeTheoretical Peak Site (cm⁻¹)Experimental Peak Site (cm⁻¹)
B₁g32.833.6
B₂g38.137.6
Ag40.446.3
Ag53.553.1
Ag70.970.1
Ag99.3100.0
B₂g151151
Ag184.3186
B₃g210.4210.4
Ag234.7236 - 237.2
B₁g-249 - 259
B₂g259.6259.6 - 260.7

Data compiled from multiple experimental and theoretical studies. mdpi.comnih.govacs.orgscispace.com

Infrared Spectroscopy Findings

FT-IR spectroscopy probes the infrared-active phonon modes. In Bi₂S₃, these studies have identified characteristic absorption bands. A strong band observed around 758-840 cm⁻¹ is attributed to the Bi-S bond vibration. ijsr.net Other observed peaks have also been reported, confirming the formation of Bi₂S₃. researchgate.net

Vibrational Peak (cm⁻¹)Attribution
~470Bi₂S₃ Formation
758 - 840Bi-S Bond Vibration
~960Bi₂S₃ Formation / Surface Phonon Modes

Data compiled from FT-IR spectroscopy studies. ijsr.netresearchgate.netresearchgate.net

Electron-Phonon Interactions

Electron-phonon coupling describes the interaction between electrons and lattice vibrations, a critical mechanism influencing the charge transport properties of a material. This interaction is a primary source of electron scattering in semiconductors, thus limiting carrier mobility and electrical conductivity. In Bi₂S₃, electron-phonon interactions are of significant interest for their role in the material's promising thermoelectric applications. aps.org

The strength of electron-phonon coupling can dictate novel physical phenomena. For instance, enhanced electron-phonon coupling in Bi₂S₃ under pressure is thought to be a key factor in the emergence of superconductivity. iaea.org The interaction can be investigated by observing how phonon energies and lifetimes are modified by the presence of charge carriers. While direct studies on Bi₂S₃ are complex, analysis of related materials like the topological insulator Bismuth Selenide (Bi₂Se₃) shows that temperature- and magnetic-field-dependent Raman measurements can reveal corrections to a phonon's self-energy, providing a signature of electron-phonon coupling. uni-hamburg.deaps.org

Photoluminescence (PL) studies also offer indirect evidence of electron-phonon interactions in Bi₂S₃. The recombination of electrons and holes can be a zero-phonon process or can be assisted by the emission of a phonon, where the electron combines with a hole and emits a photon and a phonon simultaneously. aip.org The analysis of PL spectra can, therefore, shed light on the various recombination pathways available to charge carriers, including those mediated by the lattice. Furthermore, the Fröhlich interaction, which describes the coupling of electrons to long-wavelength longitudinal optical (LO) phonons in polar semiconductors, is an important mechanism in materials like Bi₂S₃. Tuning this interaction is a potential route to minimizing carrier energy dissipation, which is relevant for improving the efficiency of optoelectronic devices. researchgate.net

Defect Engineering in Bismuth Sulfide Bi2s3 Systems

Introduction to Defect States and Their Significance

Bismuth sulfide (B99878) (Bi2S3), a semiconductor material composed of earth-abundant and non-toxic elements, has garnered significant attention for various applications, including photovoltaics, thermoelectrics, and photocatalysis. labapress.commdpi.combohrium.comresearchgate.net The performance of Bi2S3 in these applications is intrinsically linked to the presence of crystalline defects. researcher.life Defect engineering, the controlled introduction and manipulation of defects, is a crucial strategy for tailoring the material's properties. mdpi.comgdut.edu.cn

Defects, which are interruptions in the regular crystal lattice, can be point defects (like vacancies or interstitials), line defects, or planar defects. In Bi2S3, intrinsic point defects, such as atom vacancies or atoms in the wrong lattice positions (antisites), are particularly influential. osti.govresearchgate.net These defects can alter the electronic band structure, charge carrier concentration, and mobility, thereby impacting the material's electrical and optical properties. labapress.comgdut.edu.cn For instance, the inherent n-type conductivity of Bi2S3 is largely attributed to the presence of specific intrinsic defects. bohrium.comosti.govresearchgate.net

The significance of defect states in Bi2S3 is multifaceted. They can create new energy levels within the bandgap, which can be either beneficial or detrimental depending on their position and density. osti.govrsc.org While some defects can enhance properties like electrical conductivity, others can act as non-radiative recombination centers for charge carriers, which is detrimental for applications like solar cells as it reduces the minority carrier lifetime and limits photovoltaic efficiency. osti.govresearchgate.netrsc.org Therefore, understanding and controlling the type and concentration of defects is paramount for optimizing the performance of Bi2S3-based devices. mdpi.comgdut.edu.cn

Identification of Intrinsic Defect Types

First-principles calculations and experimental studies have identified several types of intrinsic point defects in bismuth sulfide. These include vacancies, where an atom is missing from its lattice site, and antisite defects, where a bismuth atom occupies a sulfur site or vice versa. osti.govlabapress.com The quasi-one-dimensional crystal structure of Bi2S3, which consists of (Bi4S6)n ribbons held together by weak van der Waals forces, influences the formation and stability of these defects. labapress.comosti.gov

Sulfur vacancies (Vs) are one of the most common and significant defects in Bi2S3. researchgate.netaps.org They have a low formation energy, particularly under bismuth-rich and sulfur-deficient synthesis conditions, making them readily formable. mdpi.comresearchgate.net Theoretical calculations and experimental observations consistently show that sulfur vacancies act as donor defects, meaning they introduce excess electrons into the system. osti.govaps.org This behavior is a primary reason for the commonly observed intrinsic n-type conductivity in Bi2S3. bohrium.comresearchgate.net The introduction of sulfur vacancies can increase the charge-carrier density by more than two orders of magnitude. aps.org

Studies have shown that sulfur vacancies can create shallow energy levels near the conduction band, which contributes to the increased electron concentration. aps.org However, they can also introduce deep defect levels within the bandgap, which can be detrimental to optoelectronic applications by acting as sites for charge carrier recombination. osti.govresearchgate.net The concentration of sulfur vacancies can be controlled by adjusting the stoichiometric ratio of bismuth to sulfur during material synthesis or through post-synthesis treatments like thermal annealing. labapress.comlabapress.comaps.org

Bismuth vacancies (VBi), where a bismuth atom is missing from the lattice, have also been studied. In contrast to sulfur vacancies, first-principles calculations suggest that bismuth vacancies can act as effective p-type defects, meaning they can introduce holes as charge carriers. worldscientific.comworldscientific.com However, achieving p-type conductivity in Bi2S3 is thermodynamically difficult because most intrinsic defects, including sulfur interstitials, tend to be donors. osti.govresearchgate.net Some studies have investigated the correlation between VBi concentrations and the material's photo-response, finding that increasing calcination temperatures can alter the predominant defect type from isolated bismuth vacancies to more complex vacancy associates. researchgate.net

Bismuth antisite defects (Bis), where a bismuth atom occupies a sulfur lattice site, are another important intrinsic defect in Bi2S3. researchgate.net Calculations have revealed that the BiS antisite has a surprisingly low formation energy, which is unusual for antisite defects in many other covalent semiconductors. osti.gov This low energy is attributed to the unique quasi-one-dimensional structure of Bi2S3, which can better tolerate such defects. osti.gov Similar to sulfur vacancies, BiS antisites are typically donor defects and contribute to the material's n-type character. osti.gov They can also introduce deep defect levels into the bandgap, acting as effective recombination centers for photo-generated electron-hole pairs. osti.gov

Defect Formation Energy Calculations

The stability and concentration of intrinsic defects in a semiconductor are determined by their formation energy. A lower formation energy implies that a defect can form more easily and is likely to be present in higher concentrations. Defect formation energies in Bi2S3 have been extensively studied using first-principles density-functional theory (DFT) calculations. osti.govworldscientific.comaip.org

These calculations determine the energy required to create a defect in a perfect crystal. The formation energy depends on the atomic chemical potentials, which are related to the experimental growth conditions (e.g., bismuth-rich or sulfur-rich). osti.govaip.org

First-principles calculations have shown that donor defects, such as sulfur vacancies (VS) and bismuth antisites (BiS), generally have much lower formation energies than acceptor defects. researchgate.net This theoretical finding provides a fundamental explanation for why undoped Bi2S3 is almost always an n-type semiconductor. labapress.comresearchgate.net For example, under Bi-rich conditions, both VS and BiS have low formation energies, making them prevalent defects. osti.gov Even under S-rich conditions, sulfur interstitials (Si), which also act as donors, become the dominant defect with low formation energy. osti.gov In contrast, defects that would lead to p-type conductivity, such as bismuth vacancies (VBi), tend to have higher formation energies. worldscientific.comworldscientific.com

The table below summarizes the qualitative findings from formation energy calculations for various intrinsic defects in Bi2S3 under different chemical potential limits.

Defect TypeChemical ConditionRelative Formation EnergyElectrical ActivityReference(s)
Sulfur Vacancy (Vs) Bi-rich / S-poorLowDonor (n-type) osti.govresearchgate.net
Bismuth Antisite (BiS) Bi-rich / S-poorLowDonor (n-type) osti.gov
Sulfur Interstitial (Si) S-rich / Bi-poorLowDonor (n-type) osti.gov
Bismuth Vacancy (VBi) GeneralHighAcceptor (p-type) worldscientific.comworldscientific.com

This table provides a generalized summary. Specific formation energy values depend on the exact Fermi level and chemical potentials used in the calculations.

Impact of Defects on Electronic Structure and Charge Carrier Dynamics

The presence of intrinsic defects profoundly influences the electronic structure and the behavior of charge carriers in bismuth sulfide. Defects introduce localized electronic states, which can appear within the forbidden bandgap of the semiconductor. osti.govworldscientific.com The energy level of these states determines their effect on the material's properties.

Defects with energy levels close to the conduction or valence band edges (shallow defects) can effectively donate or accept charge carriers (electrons or holes), thereby increasing the carrier concentration and electrical conductivity. labapress.com The prevalence of donor defects like sulfur vacancies explains the typically high electron concentration in n-type Bi2S3. researchgate.net Conversely, defects that create energy levels deep within the bandgap act as traps and recombination centers. osti.govrsc.org These deep-level defects are often detrimental to the performance of optoelectronic devices. bohrium.com The creation of sulfur vacancies can reduce the band gap of Bi2S3, enabling photon absorption at lower energies. arxiv.org

In an ideal semiconductor, photo-excited electrons and holes are free to move and contribute to electrical current or emit light upon recombination. However, in real materials like Bi2S3, defects can trap these charge carriers. researchgate.netresearchgate.net A trapped electron or hole is temporarily immobilized at the defect site. This trapping process can significantly reduce charge carrier mobility. ox.ac.uk

More critically, these defect sites often act as non-radiative recombination centers. osti.govresearchgate.net A trapped electron can recombine with a free hole, or a trapped hole can recombine with a free electron, releasing energy as heat (phonons) rather than light. This process, known as trap-assisted recombination (or Shockley-Read-Hall recombination), is a major energy loss mechanism. researchgate.netsci-hub.se

Studies on Bi2S3 have shown that intrinsic defects like sulfur vacancies, sulfur interstitials, and bismuth antisites can produce deep defect levels in the bandgap. osti.govrsc.org These deep levels are highly effective at capturing electrons and holes, leading to their non-radiative recombination. osti.gov This process shortens the lifetime of minority carriers, which directly limits the efficiency of Bi2S3-based solar cells. osti.govresearchgate.netrsc.org The dynamics of this process are complex, with ultrafast intrinsic trapping observed on a picosecond scale, highlighting the tendency for photoinduced carriers to be localized by lattice distortions associated with defects. researchgate.net Suppressing this intrinsic trapping is a key challenge for improving the performance of Bi2S3 photovoltaic devices. researchgate.net

Modulation of Electron Depletion Layer

The electron depletion layer at the surface of a semiconductor is a critical factor governing its interaction with the environment, particularly in gas sensing applications. In bismuth sulfide, the modulation of this layer is a direct consequence of defect engineering.

Sulfur vacancies (Vₛ) are a common and influential defect in Bi₂S₃. The formation of these vacancies creates an excess of electrons, which can alter the charge carrier concentration. When Bi₂S₃ is exposed to an oxidizing gas like nitrogen dioxide (NO₂), the gas molecules can adsorb onto the surface and trap these electrons, leading to the formation of a wider electron depletion layer. This change in the depletion layer width directly impacts the material's electrical resistance, forming the basis of its sensing mechanism.

The creation of heterostructures, such as combining Bi₂S₃ with another semiconductor like zinc sulfide (ZnS), offers another avenue for modulating the electron depletion layer. Due to differences in their work functions (4.83 eV for Bi₂S₃ and 4.97 eV for ZnS), electrons diffuse from Bi₂S₃ to ZnS at the interface. mdpi.com This transfer results in the formation of an electron depletion layer in Bi₂S₃ and an accumulation layer in ZnS. mdpi.com This engineered interface not only enhances the separation of charge carriers but also provides more active sites for gas adsorption, thereby improving sensor performance. mdpi.com

Light irradiation can also be used to modulate the depletion layer. Under visible light, electron-hole pairs are generated. These photo-generated electrons can reduce the thickness of the depletion layer, leading to a change in conductivity that can be harnessed for photosensing applications. mdpi.com

Enhanced Surface Reactivity and Active Sites

Defects in bismuth sulfide can significantly enhance its surface reactivity by creating a greater number of active sites. These sites are locations on the material's surface where chemical reactions, such as the adsorption of gas molecules or catalytic processes, are more likely to occur.

Sulfur vacancies are particularly effective at increasing the number of active sites. The absence of a sulfur atom leaves behind unsaturated bismuth atoms with dangling bonds, which are highly reactive. These sites can readily interact with surrounding molecules, promoting charge transfer and enhancing the material's sensitivity in applications like gas sensing. mdpi.com Studies have shown that increasing the concentration of sulfur vacancies in Bi₂S₃ nanostructures leads to a marked improvement in their response to gases like NO₂. mdpi.com

The morphology of the Bi₂S₃ nanostructures also plays a crucial role. Synthesizing materials with high surface area, such as nanorods, nanosheets, and nanoflakes, naturally increases the number of available surface sites. d-nb.inforesearchgate.net For instance, Bi₂S₃ nanorods decorated with superficial nanoparticles exhibit enhanced electrochemical performance due to an increased ratio of surface to bulk sites. d-nb.info This high surface area provides a larger contact interface for electrochemical reactions. d-nb.info

Furthermore, the creation of heterojunctions, for example with BiOCl, can introduce abundant active sites at the interface. These engineered interfaces facilitate charge separation and provide more locations for chemical reactions to occur, leading to improved catalytic and sensing performance. mdpi.com

Methodologies for Defect Control and Introduction

The ability to control the type and concentration of defects is paramount for tailoring the properties of bismuth sulfide. Several methodologies have been developed to achieve this, ranging from in-situ synthesis control to post-processing treatments and extrinsic doping.

Controlling the stoichiometry of Bi₂S₃ during its synthesis is a fundamental method for introducing defects. By adjusting the ratio of bismuth to sulfur precursors, it is possible to create either bismuth-rich or sulfur-rich conditions, leading to the formation of sulfur or bismuth vacancies, respectively.

For example, in the hydrothermal synthesis of Bi₂S₃ nanorods, modifying the Bi/S precursor ratio can directly influence the concentration of sulfur vacancies. mdpi.com A higher Bi/S ratio leads to a greater number of sulfur vacancies, which in turn enhances the material's sensitivity to NO₂. mdpi.com Similarly, solventless thermolysis using molecular precursors like bismuth(III) ethylxanthate (B89882) allows for the synthesis of Bi₂S₃ with controllable compositions. rsc.org

Chemical bath deposition (CBD) is another technique where stoichiometry can be managed. The use of different sulfur precursors, such as L-cysteine instead of the more common thiourea (B124793), can influence the initial composition of the deposited films. mdpi.com Subsequent annealing can then be used to remove excess sulfur and improve the stoichiometry and crystallinity of the Bi₂S₃ film. mdpi.com

The table below summarizes various synthesis methods and their impact on the stoichiometry of Bi₂S₃.

Synthesis MethodPrecursorsKey Control ParameterResulting DefectReference
HydrothermalBismuth nitrate (B79036), Thioacetamide (B46855)Bi/S ratioSulfur vacancies mdpi.com
Solventless ThermolysisBismuth(III) ethylxanthate, Antimony(III) ethylxanthateMolar ratio of precursorsStoichiometric solid solution rsc.org
Chemical Bath DepositionBismuth nitrate, L-cysteineAnnealing temperatureRemoval of excess sulfur mdpi.com
Solution-Phase SynthesisBismuth neodecanoate, ThiolLigand concentrationControl over nanocrystal size and shape

Post-processing treatments offer a powerful way to introduce or modify defects in already synthesized bismuth sulfide materials. These methods provide an additional level of control over the material's properties.

Annealing in a controlled atmosphere is a common post-processing technique. Annealing Bi₂S₃ in a vacuum or an inert atmosphere at elevated temperatures can promote the formation of sulfur vacancies. acs.org The temperature and duration of the annealing process can be tuned to control the concentration of these vacancies. For instance, annealing a Bi₂S₃ film under a nitrogen atmosphere can lead to the formation of a defect-rich structure with enhanced electrochemical properties. ucl.ac.uk

Ion exchange is another post-processing strategy. By exposing KBi₃S₅ to an aqueous HCl solution, it is possible to exchange the potassium ions, leading to the formation of a metastable, oxidized bismuth sulfide. northwestern.edu This demonstrates that the crystal structure can be modified after the initial synthesis.

The table below highlights different post-processing strategies for defect introduction in Bi₂S₃.

Post-Processing MethodStarting MaterialConditionsEffect on DefectsReference
Annealingdf-Bi₂S₃/S-NCNF compositeHigh temperature, Nitrogen atmosphereIntroduction of sulfur defects ucl.ac.uk
Vacuum AnnealingBi₂S₃ thin filmTuned temperatureManipulation of sulfur vacancies acs.org
Ion ExchangeKBi₃S₅Aqueous HCl in airFormation of oxidized, metastable Bi₂S₃ northwestern.edu

Extrinsic doping involves intentionally introducing foreign atoms into the bismuth sulfide lattice to alter its electronic structure and defect chemistry. This is a highly effective method for tuning the material's properties for specific applications.

Doping with elements that have a different valence state than bismuth or sulfur can significantly change the carrier concentration. For example, doping Bi₂S₃ with halogens like chlorine (from BiCl₃ or CaCl₂) can increase the electron concentration and enhance electrical conductivity. acs.org DFT calculations have shown that CaCl₂ doping can induce multiple valley degeneracies in the conduction band of Bi₂S₃, facilitating smoother electron transport. acs.org

Co-doping with multiple elements can lead to synergistic effects. For instance, co-doping with sulfur and oxygen has been shown to improve the surface electronic structure of bismuth catalysts derived from Bi₂S₃, enhancing their performance in CO₂ electroreduction. nih.govrsc.org The presence of both sulfur and oxygen atoms modifies the adsorption of CO₂ and the formation of reaction intermediates. nih.gov

The table below provides examples of extrinsic doping in Bi₂S₃ and its effects.

DopantHost MaterialDoping MethodEffect on PropertiesReference
CaCl₂Bi₂S₃Solid-state reactionEnhanced electrical conductivity and thermoelectric figure of merit acs.org
CuBr₂Bi₂S₃Mechanical alloying and hot pressingIncreased electrical conductivity acs.org
Antimony (Sb)Bi₂S₃Solventless thermolysis of mixed precursorsFormation of Bi₂₋₂ₓSb₂ₓS₃ solid solution with tunable band gap rsc.org
Sulfur and OxygenBi catalyst derived from Bi₂S₃Electrochemical reductionImproved surface electronic structure for CO₂ reduction nih.govrsc.org

Heterostructure Construction and Composite Materials of Bismuth Sulfide Bi2s3

Design Principles for Bi2S3-based Heterostructures

The primary goal in designing Bi2S3-based heterostructures is to facilitate efficient charge separation and transport, which is crucial for improving photocatalytic activity, energy storage capacity, and sensor sensitivity. Key design principles include:

Band Structure Alignment: The energy band alignment between Bi2S3 and the other material in the heterostructure is a critical factor. A Type-II or Z-scheme band alignment is often sought to promote the spatial separation of photogenerated electron-hole pairs. In a Type-II heterojunction, both the conduction band (CB) and valence band (VB) of one semiconductor are higher or lower than those of the other, facilitating the accumulation of electrons and holes in different materials. The Z-scheme, on the other hand, allows for the recombination of electrons and holes with lower redox potentials, preserving the stronger redox abilities of the remaining charge carriers.

Interfacial Engineering: Creating a clean and intimate interface between Bi2S3 and the partner material is essential for minimizing charge recombination and facilitating efficient charge transfer. This can be achieved through various synthesis methods that promote in-situ growth or strong chemical bonding at the interface. For instance, the in-situ growth of Bi2S3 on the surface of another material can lead to a tightly connected heterojunction. acs.org

Morphology Control: The morphology of the heterostructure plays a significant role in its performance. Hierarchical structures, such as core-shell or one-dimensional/two-dimensional (1D/2D) composites, can provide a large surface area for reactions, shorten charge diffusion paths, and enhance light harvesting. acs.org For example, growing 1D Bi2S3 nanorods on 2D nanosheets of another material can improve both electron and ion transport. acs.org

Defect Engineering: Introducing defects, such as vacancies, can alter the electronic structure and enhance the performance of Bi2S3-based heterostructures. For example, sulfur vacancies in Bi2S3 can enhance its electrical conductivity. ucl.ac.uk

Types of Heterojunctions and Composites

Bismuth sulfide (B99878) can be combined with a variety of materials to form different types of heterojunctions and composites, each with unique properties and applications.

Semiconductor-Semiconductor Heterojunctions (e.g., Bi2S3/BiFeO3, Bi2S3/Bi2Sn2O7)

These heterojunctions are formed by combining Bi2S3 with another semiconductor material. The differing band structures of the two semiconductors drive the separation of charge carriers at the interface, enhancing photocatalytic and photoelectrochemical performance.

Bi2S3/BiFeO3: This heterojunction has shown enhanced photocatalytic activity for the degradation of organic pollutants. nih.govsemanticscholar.org The formation of a heterojunction between Bi2S3 and BiFeO3 facilitates the separation of electron-hole pairs under visible light irradiation. nih.govsemanticscholar.org Studies have shown that a Bi2S3/BiFeO3 composite can completely photodegrade Malachite Green within 60 minutes. nih.gov The enhanced performance is attributed to the efficient charge separation at the interface. nih.gov

Bi2S3/Bi2Sn2O7: This composite has also been investigated for its photocatalytic properties, particularly for the removal of Rhodamine B under visible light. semanticscholar.org

Other notable semiconductor-semiconductor heterojunctions with Bi2S3 include Bi2S3/BiOCl acs.orgnih.gov, Bi2S3/Bi2O2S acs.org, Bi2S3/Bi2MoO6 mdpi.com, Bi2S3/BiVO4 mdpi.com, Bi2S3/In2S3 researchgate.net, and Bi2S3/CdS bohrium.com.

Plasmonic Hybrid Structures (e.g., Bi2S3/AuNPs)

Combining Bi2S3 with plasmonic nanoparticles, such as gold nanoparticles (AuNPs), can significantly enhance its light-harvesting capabilities. The surface plasmon resonance of the metal nanoparticles increases the local electromagnetic field, leading to enhanced light absorption and the generation of more electron-hole pairs in the Bi2S3.

Bi2S3/AuNPs: The decoration of Bi2S3 nanostructures with AuNPs has been shown to improve their photoresponse and photocatalytic activity. acs.org The formation of Schottky junctions between Bi2S3 and AuNPs can efficiently dissociate photogenerated excitons. aip.org These hybrid structures have been explored for applications in solar cells and field electron emission. aip.orgnih.gov The synthesis method can influence the final morphology, leading to structures like dumbbells or nanocorns, with the former showing superior photocatalytic performance due to more efficient charge separation. acs.org

Carbon-Based Composites (e.g., Bi2S3 with sulfur-doped amorphous carbon)

Incorporating carbon-based materials like graphene, carbon nanotubes, or amorphous carbon with Bi2S3 can improve its electrical conductivity and structural stability, which is particularly beneficial for energy storage applications.

Bi2S3 with sulfur-doped amorphous carbon: Hierarchical Bi2S3 hollow nanotubes coated with sulfur-doped amorphous carbon have been developed as anode materials for lithium-ion batteries. rsc.orgnih.gov The carbon coating helps to buffer the volume changes that occur during the lithiation/delithiation process, thereby improving the cycling stability and rate capability. rsc.orgnih.gov These composites have demonstrated high reversible capacities of around 950 mAh g⁻¹ at a current density of 100 mA g⁻¹. rsc.orgnih.gov

Bi2S3/Carbon Nanocomposites: Composites of Bi2S3 with nitrogen-doped carbon (Bi2S3@NC) and amorphous carbon (Bi2S3@C) have also been synthesized for lithium-ion battery anodes. researchgate.net The carbon coating enhances the structural integrity and electrical conductivity of the Bi2S3 particles. researchgate.net The Bi2S3@NC composite, in particular, has shown a high initial discharge capacity of 1126.5 mAh/g and good cycling stability. researchgate.net

Interfacial Phenomena and Charge Separation Enhancement Mechanisms

The interface between Bi2S3 and the other component in a heterostructure is where the critical processes of charge separation and transfer occur. Several mechanisms contribute to the enhancement of these processes:

Built-in Electric Field: The difference in Fermi levels between the two materials in a heterojunction leads to the formation of a built-in electric field at the interface upon contact. This electric field drives the photogenerated electrons and holes in opposite directions, effectively separating them and reducing the probability of recombination.

Schottky Junction Formation: In metal-semiconductor hybrids like Bi2S3/Au, a Schottky barrier can form at the interface. aip.orgnih.gov This barrier inhibits the backflow of electrons from the metal to the semiconductor, promoting efficient charge separation. nih.gov

Z-Scheme and S-Scheme Charge Transfer: In specifically designed heterojunctions, a Z-scheme or S-scheme charge transfer pathway can be established. researchgate.netsci-hub.se This involves the recombination of charge carriers with lower redox potentials, preserving the electrons and holes with higher potentials for redox reactions. sci-hub.se This not only separates the charge carriers but also maintains their strong reactive capabilities.

Enhanced Surface Adsorption: The formation of heterostructures can lead to an increase in surface-adsorbed oxygen, which can act as an electron acceptor, further promoting charge separation. bohrium.com

Synergistic Effects of Heterostructures on Material Performance

Enhanced Photocatalytic Activity: The improved charge separation and extended light absorption in Bi2S3-based heterostructures lead to a significant enhancement in their photocatalytic activity for degrading pollutants and for water splitting. nih.govnih.gov For example, Bi2S3/BiFeO3 heterojunctions show a much higher photocatalytic efficiency for the degradation of Malachite Green compared to pure BiFeO3. nih.gov

Improved Gas Sensing Performance: The synergistic effects at the heterojunction interface, such as increased active sites and enhanced charge transfer, can significantly improve the sensitivity, selectivity, and response time of gas sensors. mdpi.combohrium.com Bi2S3/CuO heterostructures have demonstrated a five-fold higher response to H2S gas compared to pure Bi2S3. mdpi.combohrium.com

Superior Energy Storage Capabilities: In energy storage applications, the synergistic combination of Bi2S3 with conductive materials like carbon or other stable structures helps to mitigate the issues of poor conductivity and volume expansion, leading to higher capacity, better rate capability, and longer cycle life. acs.orgresearchgate.netresearchgate.net For instance, a Bi2S3/MXene composite benefits from the high conductivity of MXene and the high theoretical capacity of Bi2S3, resulting in excellent electrochemical properties for sodium-ion batteries. researchgate.net

The following table summarizes the performance enhancements observed in various Bi2S3-based heterostructures:

Heterostructure/CompositeApplicationPerformance EnhancementReference
Bi2S3/BiFeO3PhotocatalysisComplete degradation of Malachite Green in 60 min nih.gov
Bi2S3/AuNPsPhotocatalysisSuperior activity for photodegradation of organic pollutants acs.org
Bi2S3/Sulfur-doped CarbonLi-ion Battery AnodeReversible capacity of ~950 mAh g⁻¹ rsc.orgnih.gov
Bi2S3/CuOGas Sensing5-fold higher response to H2S than pure Bi2S3 mdpi.combohrium.com
Bi2S3/Bi2O2SHybrid SupercapacitorSpecific capacity of 1076.6 C g⁻¹ at 1 A g⁻¹ acs.org

Surface Functionalization of Bismuth Sulfide Bi2s3 Materials

Strategies for Surface Modification and Engineering

The performance of Bi₂S₃ nanomaterials is intrinsically linked to their surface characteristics. Consequently, a variety of strategies have been developed to modify and engineer their surfaces to enhance their inherent properties for specific applications, particularly in areas like room-temperature gas sensing and catalysis. mdpi.com

Key strategies for surface modification include:

Morphological Design: Controlling the morphology of Bi₂S₃ is a highly effective strategy for tuning its properties. mdpi.com Different morphologies, such as nanotubes, nanoflowers, nanorods, and hierarchical structures, can be achieved through various synthesis methods like hydrothermal and solvothermal techniques. researchgate.net For instance, a salt-mediated ion exchange strategy can convert bismuth oxide (Bi₂O₃) into nanocrystalline Bi₂S₃ with distinct surface morphologies like walnut, network, nanowire, and nanoflower structures. researchgate.net These architecturally controlled nanoarchitectures possess an enhanced surface-to-volume ratio, which is highly beneficial for sensing and catalytic applications. mdpi.com

Heterostructure Formation: Creating heterojunctions by combining Bi₂S₃ with other materials is a promising approach to enhance performance. researchgate.net These composite materials often exhibit synergistic effects that improve charge separation and transfer. rsc.orghanyang.ac.kr Examples include forming heterostructures with other semiconductors (e.g., ZnS, Sb₂S₃, TiO₂, CdS, BiOBr), conductive polymers, and carbon-based materials like multi-walled carbon nanotubes (MWCNTs) and reduced graphene oxide (rGO). mdpi.comhanyang.ac.kraip.orgmostwiedzy.plscispace.com The construction of S-scheme and p-n heterojunctions, in particular, has been shown to facilitate efficient charge separation, leading to enhanced photocatalytic and sensing capabilities. rsc.orgnih.gov

Defect Engineering: The introduction of surface defects, such as sulfur vacancies, is another powerful modification strategy. Bi₂S₃ nanomaterials are particularly suitable for defect engineering due to the low formation energy of sulfur vacancies. mdpi.com These defects can act as active sites, enhancing performance in photocatalysis and gas sensing, especially for room-temperature NO₂ detection. mdpi.com

Lattice Strain Engineering: Applying lattice strain offers a sophisticated method for modifying the electronic properties of Bi₂S₃. For example, lattice-strained Bi₂S₃ with expanded lattice spacing, prepared via a topotactic transformation, has shown significantly greater electrocatalytic activity in the hydrogen evolution reaction (HER). researchgate.net Density functional theory (DFT) calculations revealed that the lattice expansion alters the electronic configuration, which facilitates electron exchange and lowers the energy barrier for water dissociation. researchgate.net

Chemical Functionalization Approaches

Chemical functionalization involves the attachment of specific molecules or functional groups to the surface of Bi₂S₃ to impart desired properties such as stability, biocompatibility, or targeted reactivity. advanceseng.comrsc.org

Common chemical functionalization approaches include:

Ligand Exchange: This method is used to replace the original surface ligands with new ones that offer better stability or functionality. A notable example is the use of dimercaptosuccinic acid (DMSA), a chelating agent, to functionalize Bi₂S₃ nanoparticles. advanceseng.com The two sulfhydryl groups of DMSA can graft onto the particle surface, successfully transferring the nanoparticles to aqueous solutions and ensuring robust stability over a wide pH range. advanceseng.com

Covalent Functionalization: This approach creates strong, stable covalent bonds between the functionalizing molecules and the Bi₂S₃ surface. The use of aryl diazonium salts has been demonstrated as a broadly applicable method for the covalent functionalization of Bi₂S₃ nanosheets. rsc.org Spectroscopic and microscopic analyses have confirmed the successful attachment of molecular groups, such as nitrophenyl groups, to the basal planes of the nanosheets, opening avenues for creating new interfaces for electronics and sensors. rsc.org

Polymer and Biomolecule Coating: Coating Bi₂S₃ nanoparticles with polymers or biomolecules can prevent agglomeration, improve biocompatibility, and introduce new functionalities.

Starch: Used as a stabilizing and capping agent in a single-pot reaction, starch prevents the agglomeration of Bi₂S₃ nanoparticles, leading to the formation of regular, quasi-spherical shapes with an average size of ~11 nm. acs.org

Polypyrrole (PPy): A conductive polymer used to modify Bi₂S₃ to regulate its electronic structure. This modification has been shown to facilitate the activation of CO₂ molecules, significantly enhancing electrocatalytic CO₂ reduction. rsc.org

Streptavidin: For biosensing applications, hedgehog-like Bi₂S₃ nanostructures have been functionalized with streptavidin. This provides a biocompatible microenvironment for the subsequent immobilization of biotinylated antibodies, creating a sensitive platform for immunoassays. rsc.org

Impact on Surface Reactivity and Sensing Characteristics

Surface functionalization plays a critical role in tailoring the surface reactivity of Bi₂S₃, which directly impacts its performance in sensing applications. mdpi.comresearchgate.net By altering the surface chemistry, functionalization can enhance sensitivity, selectivity, and response/recovery kinetics. acs.org

Improved Selectivity and Stability: Functionalization can lead to sensors with high selectivity for target analytes and excellent long-term stability. A composite of Bi₂S₃ nanorods and zinc-doped graphitic carbon nitride (Bi₂S₃/Zn-GCN) showed excellent selectivity and reproducibility for nitric oxide (NO) detection. bohrium.com Bi₂S₃/V₂CTx heterostructures also possess desirable reliability under various humidity conditions for NO₂ detection. acs.org

Biocompatible Surfaces for Biosensing: In biosensing, surface functionalization is key to creating platforms that can effectively interact with biological molecules. The functionalization of hedgehog-like Bi₂S₃ with streptavidin and subsequently with antibodies resulted in a sensing platform with improved hydrophilicity and a biocompatible environment for the highly sensitive electrochemical detection of alpha-fetoprotein. rsc.org

The table below summarizes the impact of various functionalization strategies on the sensing characteristics of Bi₂S₃.

Functionalized MaterialTarget AnalyteKey ImprovementReference
Bi₂S₃/V₂CTx NSNitrogen Dioxide (NO₂)~190% response to 20 ppm (6.7x higher than pristine Bi₂S₃); short recovery time (103 s) under UV. acs.org
Bi₂S₃/Zn-GCNNitric Oxide (NO)Low detection limit of 0.007 µM; high sensitivity of 0.732 µA µM⁻¹ cm⁻². bohrium.com
Bi₂S₃/Sb₂S₃Hydrogen Sulfide (B99878) (H₂S)Notable rise in sensing response under indoor lighting compared to dark conditions. mdpi.com
Streptavidin-Bi₂S₃Alpha-fetoproteinProvides a biocompatible platform for antibody immobilization in an immunosensor. rsc.org

This table is interactive. Users can sort and filter the data based on the columns.

Role in Enhancing Catalytic Efficiency and Charge Transfer Kinetics

Surface functionalization is a powerful tool for boosting the catalytic efficiency of Bi₂S₃ by improving charge separation and transfer kinetics. rsc.orghanyang.ac.kraip.org This is crucial for applications in photocatalysis and electrocatalysis.

Enhanced Photocatalytic Activity: The formation of heterojunctions is a primary strategy to enhance photocatalysis. A CdS/BiOBr/Bi₂S₃ dual S-scheme heterojunction demonstrated a remarkable 100% photocatalytic reduction rate of Cr(VI) within 8 minutes, significantly outperforming its binary counterparts. rsc.org This high activity is attributed to the promotion of efficient charge separation and transfer through multiple carrier migration paths. rsc.org Similarly, a Bi₂S₃/TiO₂ composite showed a degradation rate constant for Texbrite dye that was nearly 8 times higher than that of pure TiO₂ under visible light, an effect attributed to the efficient separation of generated charge carriers. scispace.com The specific surface area also increases with functionalization, providing more active sites for reactions. scispace.comnih.gov

Improved Electrocatalytic Performance: Surface engineering can dramatically improve the performance of Bi₂S₃ in electrocatalytic reactions.

CO₂ Reduction: Bi₂S₃ modified with the conductive polymer polypyrrole (PPy) exhibited an outstanding formate (B1220265) faradaic efficiency of 91.18% and a partial current density of -56.95 mA cm⁻² for CO₂ reduction. rsc.org DFT calculations confirmed that the modified electronic structure and boosted CO₂ adsorption led to this enhanced performance. rsc.org

Hydrogen Evolution Reaction (HER): Lattice-strained Bi₂S₃ demonstrated greater HER activity compared to its unstrained counterpart, as the lattice expansion facilitates more favorable kinetics for H* adsorption and water dissociation. researchgate.net

Accelerated Charge Transfer Kinetics: The core of enhanced catalytic performance lies in the ability to separate photo- or electro-generated electron-hole pairs and transport the charges efficiently. Electrochemical impedance spectroscopy (EIS) and photovoltage techniques have confirmed that functionalization reduces charge transfer resistance. hanyang.ac.kraip.org For instance, a composite of Bi₂S₃ nanorods and modified MWCNTs exhibited a very low charge transfer resistance of 0.9 Ω, signifying fast interfacial charge transfer. hanyang.ac.kr In a CQDs/Bi₂S₃/TiNbO photoanode, the charge separation efficiency (ηsep) increased from 16.17% for the pristine system to 68.54% for the functionalized composite, confirming that the sequential heterojunctions considerably accelerate the kinetics of surface reactions. acs.org

The table below presents research findings on the enhanced catalytic and charge transfer properties of functionalized Bi₂S₃.

Functionalized MaterialApplicationKey Performance MetricReference
Bi₂S₃–PPyCO₂ ElectroreductionFormate Faradaic Efficiency: 91.18%; Partial Current Density: -56.95 mA cm⁻² rsc.org
CdS/BiOBr/Bi₂S₃Photocatalytic Cr(VI) Reduction100% reduction within 8 minutes. rsc.org
CQDs/Bi₂S₃/TiNbOPhotoelectrochemical Water SplittingCharge Separation Efficiency (ηsep) increased from 16.17% to 68.54%. acs.org
Bi₂S₃ NRs/MWCNTsElectrocatalysisCharge Transfer Resistance (Rct): 0.9 Ω. hanyang.ac.kr
Lattice-Strained Bi₂S₃Hydrogen Evolution ReactionEnhanced HER activity due to favorable H* adsorption kinetics. researchgate.net
Bi₂S₃/TiO₂Photocatalytic Dye DegradationDegradation rate constant increased by ~8 times compared to pure TiO₂. scispace.com

This table is interactive. Users can sort and filter the data based on the columns.

Advanced Research Applications of Bismuth Sulfide Bi2s3

Photocatalytic Applications of Bismuth Sulfide (B99878) (Bi2S3)

Bismuth sulfide (Bi2S3) has emerged as a significant material in the field of photocatalysis due to its favorable characteristics. It possesses a narrow band gap of approximately 1.3 eV, which allows it to absorb a wide range of visible and near-infrared light, a crucial feature for efficient solar energy utilization researchgate.net. Its non-toxic nature further enhances its appeal for environmental applications researchgate.net. When Bi2S3 absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes in the VB. These electron-hole pairs are the primary drivers of photocatalytic reactions, initiating redox processes on the catalyst's surface that can degrade pollutants or synthesize valuable chemicals researchgate.net.

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes, Antibiotics)

The increasing presence of persistent organic pollutants, such as synthetic dyes and antibiotics from industrial and pharmaceutical wastewater, poses a significant threat to the environment and human health nih.gov. Photocatalysis using Bi2S3-based materials has been demonstrated as a promising and environmentally friendly method for the degradation of these hazardous compounds researchgate.netnih.gov.

Bi2S3 and its composites have shown high efficiency in breaking down various organic dyes. For instance, Bi2S3 nanostructures, including nanorods and nanoflowers, have been effectively used for the degradation of methylene (B1212753) blue under visible light researchgate.net. Composites such as Bi2S3/Cu2S and ZnO/Bi2S3 have demonstrated enhanced photocatalytic activity. A 2:1 weight ratio of Bi2S3/Cu2S heterostructure degraded 90.2% of methylene blue dye researchgate.netnih.gov. Similarly, a ZnO/Bi2S3 composite with 4 wt% Bi2S3 achieved 96% degradation of methylene blue and 93% of methyl orange researchgate.net. Another study showed a Bi2S3/BiFeO3 heterojunction completely degraded Malachite Green within 60 minutes under visible light mdpi.com.

The application of Bi2S3-based photocatalysts also extends to the degradation of antibiotics, which are a growing concern as emerging contaminants nih.gov. A Bi2S3/g-C3N4 composite showed significant degradation effects on tetracycline (B611298), ciprofloxacin, and oxytetracycline arabjchem.org. The Bi2S3/Cu2S heterostructure was also effective against tetracycline, removing 87.5% of the drug researchgate.netnih.gov. These studies highlight the potential of Bi2S3-based materials in advanced oxidation processes for water purification nih.govgncl.cn. The enhanced performance of these composites is often attributed to the formation of heterojunctions, which improve charge separation and light absorption capabilities mdpi.com.

Table 1: Performance of Various Bi2S3-Based Photocatalysts in the Degradation of Organic Pollutants

Photocatalyst Pollutant Degradation Efficiency (%) Time (min) Light Source
Bi2S3/Cu2S (2:1 wt%) Methylene Blue 90.2 Not Specified Visible Light
Bi2S3/Cu2S (2:1 wt%) Tetracycline 87.5 Not Specified Visible Light
Bi2S3/g-C3N4 Rhodamine B 98.98 120 Visible Light (λ > 420 nm)
Bi2S3/g-C3N4 Tetracycline ~98 120 Visible Light (λ > 420 nm)
Bi2S3/BiFeO3 (1:3) Malachite Green ~99 60 Visible Light
ZnO/Bi2S3 (4 wt%) Methylene Blue 96 Not Specified Not Specified
ZnO/Bi2S3 (4 wt%) Methyl Orange 93 Not Specified Not Specified
10 ml EG-Bi2S3 Methylene Blue 86 Not Specified Visible Light

Data compiled from multiple research findings researchgate.netresearchgate.netnih.govresearchgate.netmdpi.comarabjchem.org.

Photocatalytic Reduction Reactions (e.g., CO2 Reduction to Methyl Formate)

Beyond degradation, Bi2S3 is a capable photocatalyst for reduction reactions, particularly the conversion of carbon dioxide (CO2) into valuable fuels and chemicals. This application is a key area of research for addressing both climate change and energy demands.

Studies have demonstrated the successful photocatalytic reduction of CO2 using Bi2S3 and its composites. For example, Bi2S3 hierarchical nanostructures, such as microspheres, have shown high activity for the reduction of CO2 to methyl formate (B1220265) in methanol (B129727) nih.gov. The unique structure of these materials provides a high surface area and enhanced light-harvesting capacity, contributing to their efficiency nih.gov.

To further improve performance, Bi2S3 is often combined with other semiconductors to form heterostructures. A Bi2S3/TiO2/MoS2 heterostructure exhibited excellent efficiency for CO2 reduction, producing methane (CH4), methanol (CH3OH), and ethanol (C2H5OH) under UV-vis-NIR light ksu.edu.sa. The product selectivity could be controlled by adjusting the wavelength of the irradiated light ksu.edu.sa. Similarly, Bi2S3 quantum dots deposited on TiO2 nanosheets successfully reduced CO2 to methanol with a high yield of 1169.15 μmol/g/h ingentaconnect.com. Another composite, Bi2S3@In2S3, was highly selective in converting CO2 to ethylene (B1197577) (C2H4) under simulated sunlight, achieving a rate of 11.81 μmol gcat−1 h−1 with nearly 90% selectivity acs.org. The formation of p-n heterojunctions, as seen in Bi2S3/MoS2 composites, can significantly enhance CO2 reduction to carbon monoxide (CO) by promoting efficient charge separation mdpi.com.

Table 2: Photocatalytic Reduction of CO2 Using Bi2S3-Based Catalysts

Photocatalyst Primary Product(s) Yield/Rate Light Source
Bi2S3 microspheres Methyl Formate High Activity Not Specified
Bi2S3/TiO2/MoS2 CH4, CH3OH, C2H5OH 5.8 times higher than pristine Bi2S3 UV-vis-NIR
Bi2S3 QDs/TiO2 Methanol 1169.15 μmol/g/h Not Specified
Bi2S3/TNTs Methanol 224.6 μmol/g (over 5 h) Visible Light
Bi2S3@In2S3 Ethylene (C2H4) 11.81 μmol gcat−1 h−1 Simulated Sunlight
1Bi2S3/1MoS2 Carbon Monoxide (CO) >20 times higher than single catalysts Visible Light (λ ≤ 400 nm)

Data compiled from various studies on CO2 reduction nih.govksu.edu.saingentaconnect.comacs.orgmdpi.comresearchgate.net.

Fundamental Photocatalytic Mechanisms (e.g., S-scheme, Z-scheme)

The enhanced photocatalytic efficiency of Bi2S3-based composites is largely due to the formation of heterojunctions that facilitate the separation of photogenerated electron-hole pairs, thereby reducing their recombination rate researchgate.net. Two key mechanisms that describe this charge transfer process in Bi2S3 heterostructures are the Z-scheme and the S-scheme.

In a traditional Z-scheme mechanism, such as that proposed for a Bi2S3/g-C3N4 heterojunction, electrons in the conduction band (CB) of the semiconductor with a less negative potential (Bi2S3) combine with holes in the valence band (VB) of the semiconductor with a less positive potential (g-C3N4) arabjchem.orgniscpr.res.in. This leaves electrons in the CB of g-C3N4 with strong reduction potential and holes in the VB of Bi2S3 with strong oxidation potential, preserving the high redox ability of the system and enhancing photocatalytic activity arabjchem.org. This mechanism effectively separates the charge carriers and allows them to participate in redox reactions bohrium.comresearchgate.net.

More recently, the step-scheme (S-scheme) heterojunction has been proposed as a more precise charge transfer model in certain systems, such as a Bi2S3/TiO2/MoS2 composite ksu.edu.sa. In an S-scheme, after both semiconductors are excited by light, the photo-generated electrons in the CB and holes in the VB with weaker redox abilities recombine at the interface. This leaves the electrons with strong reduction ability and holes with strong oxidation ability in the other semiconductor to drive the photocatalytic reactions. This pathway also promotes efficient charge separation while maintaining strong redox capabilities ksu.edu.sa.

Identification and Role of Active Species (e.g., Superoxide (B77818) Radicals, Hydroxyl Radicals, Holes)

Photocatalytic degradation and reduction processes are driven by highly reactive oxygen species (ROS) and photogenerated charge carriers. The primary active species involved in Bi2S3 photocatalysis are superoxide radicals (•O2−), hydroxyl radicals (•OH), and holes (h+) researchgate.netresearchgate.net.

The identification of these active species is typically carried out through scavenger experiments. In these experiments, specific chemical agents are introduced into the reaction to quench or "trap" a particular active species. By observing the effect on the reaction rate, the role of the trapped species can be inferred mdpi.com.

Holes (h+) : These are powerful oxidants themselves and can directly oxidize organic molecules adsorbed on the catalyst surface. Scavengers like ammonium oxalate are used to trap holes mdpi.com. In many Bi2S3 systems, holes are found to be a major contributor to the degradation process arabjchem.org.

Superoxide Radicals (•O2−) : These are formed when photogenerated electrons in the conduction band react with adsorbed molecular oxygen (O2). Benzoquinone is a common scavenger for superoxide radicals mdpi.com. Trapping experiments have confirmed that •O2− is a primary active species in the degradation of pollutants by Bi2S3/g-C3N4 and other composites arabjchem.orgbohrium.com.

Hydroxyl Radicals (•OH) : These are extremely strong, non-selective oxidizing agents. They can be formed when holes react with water or hydroxide (B78521) ions. Isopropanol is often used as a scavenger for hydroxyl radicals mdpi.com. While important, their role can sometimes be secondary compared to holes and superoxide radicals in certain Bi2S3-based systems arabjchem.orgbohrium.com.

By understanding the dominant active species, researchers can better design photocatalytic systems and optimize reaction conditions for specific applications researchgate.netarabjchem.org.

Reaction Kinetics and Adsorption Models (e.g., Langmuir-Hinshelwood)

The kinetics of photocatalytic degradation of organic pollutants are often described by the Langmuir-Hinshelwood (L-H) model frontiersin.orgnih.gov. This model is widely used because it accounts for the adsorption of the reactant onto the surface of the photocatalyst, which is a prerequisite for the reaction to occur researchgate.net.

The L-H model relates the initial degradation rate (r) to the initial concentration of the pollutant (C) through the following equation: r = (kKC) / (1 + KC) where:

k is the reaction rate constant.

K is the adsorption equilibrium constant.

At low pollutant concentrations, the term KC is much smaller than 1, and the equation simplifies to a pseudo-first-order kinetic model: r = kKC nih.gov. This linear relationship is frequently observed in studies involving the degradation of dyes like methylene blue with Bi2S3/Cu2S composites nih.gov. The linear plot of ln(C0/C) versus irradiation time confirms that the degradation follows pseudo-first-order kinetics researchgate.net. The analysis of reaction kinetics using the L-H model provides valuable insights into the reaction mechanism and the efficiency of the photocatalyst at the solid-liquid interface frontiersin.orgnih.gov.

Stability and Recyclability Studies of Bi2S3 Photocatalysts

For practical and industrial applications, the long-term stability and reusability of a photocatalyst are critical factors illinois.edu. Numerous studies have demonstrated that Bi2S3-based photocatalysts possess excellent stability and can be recycled for multiple runs without a significant loss of catalytic activity.

For example, a Bi2S3/g-C3N4-B composite used for the degradation of tetracycline retained 95% of its degradation rate after five consecutive cycles arabjchem.org. Similarly, Bi2S3/Cu2S nanocomposites could be reused for five successive runs with no substantial decrease in photocatalytic performance nih.gov. In the degradation of Rhodamine B, a 15% SnO2/Bi2S3-Bi25 composite showed no significant reduction in efficiency after four cycles, indicating its high stability researchgate.net. A ZnO/Bi2S3 composite also exhibited solid stability and reusability after four experimental cycles researchgate.net. This robust stability is often attributed to the strong heterojunction interface which can prevent the photocorrosion of the sulfide material, a common issue with metal sulfide semiconductors frontiersin.org. The ability to be easily separated (especially in magnetic composites) and reused makes these materials cost-effective and environmentally friendly for large-scale applications kisti.re.kr.

Thermoelectric Energy Conversion

Thermoelectric technology enables the direct conversion of heat into electrical energy and vice-versa, offering a promising avenue for waste heat recovery and solid-state cooling. nih.gov The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. nih.govlabapress.com A higher ZT value indicates greater conversion efficiency. labapress.com

Fundamental Principles and Thermoelectric Potential of Bi2S3

Bismuth sulfide is considered a promising n-type thermoelectric material due to a combination of favorable intrinsic properties. bohrium.com It possesses a naturally low thermal conductivity and a large Seebeck coefficient. nih.govlabapress.com At room temperature, undoped Bi2S3 exhibits a substantial Seebeck coefficient of approximately -375 µV/K. labapress.com

However, the primary limitation of pristine Bi2S3 is its very low electrical conductivity, which stems from a low intrinsic carrier concentration. labapress.comaip.org This poor electrical performance has historically hindered its practical application, resulting in a low ZT value of about 0.01 at room temperature. labapress.com Despite this, its abundance, low cost, and environmentally friendly nature provide strong motivation for research into enhancing its thermoelectric performance. labapress.com The inherent advantages of high Seebeck coefficient and low thermal conductivity mean that research efforts can be focused primarily on improving its electrical properties. labapress.com

Strategies for Enhancing Thermoelectric Performance

To overcome the low electrical conductivity of Bi2S3 and thereby improve its ZT value, researchers have explored several key strategies. These approaches aim to optimize the interdependent parameters of electrical conductivity, thermal conductivity, and the Seebeck coefficient.

A primary strategy to boost the thermoelectric performance of Bi2S3 is to increase its electrical conductivity, mainly by increasing the carrier concentration through doping. aip.org Various dopants have been investigated to effectively enhance the electronic transport properties of Bi2S3. nih.gov

Doping with Halogen Acids: Introducing halogen elements such as fluorine, chlorine, and bromine from halogen acids during the synthesis process has been shown to effectively increase the carrier concentration. researchgate.net For instance, treating Bi2S3 with hydrochloric acid (HCl) during a hydrothermal procedure increased the electron concentration by two orders of magnitude compared to the pure sample. researchgate.net This significant improvement in electrical conductivity led to a nanostructured Bi2S3 with a high ZT value of 0.8. researchgate.netresearchgate.net

Se and Cl Co-doping: Co-doping with selenium (Se) and chlorine (Cl) has proven to be an effective method for enhancing thermoelectric properties. hep.com.cn Alloying with Se at the sulfur (S) sites can narrow the band gap, while the introduction of Cl atoms further optimizes the carrier concentration. hep.com.cn This dual-doping approach in Bi2S2.835Se0.15Cl0.015 resulted in a high power factor and a ZT value of approximately 0.6 at 723 K. hep.com.cn In another study, Se and Cl co-doping in a hydrothermal synthesis process yielded a maximum electrical conductivity of 483 S cm⁻¹ and a ZT value of about 0.66. researchgate.net

Cu and BiCl3 Introduction: The introduction of small amounts of copper (Cu) and bismuth chloride (BiCl3) can significantly enhance thermoelectric performance. researchgate.net Copper interstitial doping and chlorine substitution on the sulfur site lead to a large increase in electrical conductivity. researchgate.net This strategy, which also enhances phonon scattering, resulted in a high ZT value of 0.7 at 773 K for a Cu0.01Bi2S3 + 0.175 mol% BiCl3 sample. researchgate.net Similarly, doping with CuCl has been shown to modify the band structure and increase electron concentration by an order of magnitude, leading to a ZT of approximately 1.02 at 723 K. nih.gov

CaCl2 Doping: Doping with calcium chloride (CaCl2) has been demonstrated to enhance the figure of merit in Bi2S3 by approximately three times. This enhancement is primarily achieved by improving the electron transport behavior, with a two-order-of-magnitude increase in electron concentration observed. The synergistic increase in both carrier concentration and mobility leads to a significantly enhanced electrical conductivity.

Table 1: Effect of Various Dopants on the Electrical Conductivity of Bi2S3
Dopant/StrategyResulting Electrical Conductivity (σ)TemperatureReference
InCl3 (1 mol%)62 S·cm⁻¹673 K researchgate.net
LaCl3 (2 mol%)~153 S·cm⁻¹625 K rsc.org
HfCl4 (0.75 wt%)253 S·cm⁻¹423 K nih.gov
Se and Cl co-doping (Bi2S2.4Se0.4Cl0.20)483 S·cm⁻¹Room Temperature researchgate.net

While increasing electrical conductivity is crucial, maintaining or further reducing the already low thermal conductivity of Bi2S3 is equally important for maximizing the ZT value. The total thermal conductivity (κ) is a sum of electronic (κe) and lattice (κL) contributions. Since increasing the carrier concentration elevates κe, strategies must be employed to suppress κL.

Nanostructuring: Creating materials with nanoscale features is a well-established method to reduce lattice thermal conductivity. nih.gov Nanostructures, such as nanorods or nanocomposites, introduce a high density of interfaces and grain boundaries that effectively scatter phonons—the primary carriers of heat in the lattice—thus lowering κL. rsc.orgresearchgate.net Compounding bulk Bi2S3 with hydrothermally prepared nanorods has been shown to reduce thermal conductivity by 30% due to the introduction of these additional interfaces. nih.gov

Grain Boundary Engineering: This strategy focuses on manipulating the size, density, and nature of grain boundaries within the material to impede phonon transport. korea.ac.kr Creating numerous grain boundaries through processes like ball milling and spark plasma sintering can significantly reduce lattice thermal conductivity. bohrium.comrsc.org The introduction of dopants can also lead to the formation of nano-precipitates and point defects, which, along with more grain boundaries, contribute to decreased lattice thermal conductivity. rsc.org

Band engineering involves modifying the electronic band structure of a material to achieve more favorable transport properties. For thermoelectrics, this can lead to a high Seebeck coefficient even at high carrier concentrations, thereby enhancing the power factor (S²σ).

In Bi2S3, doping can alter the band structure in several beneficial ways. Doping with hafnium chloride (HfCl4) has been shown to create an impurity energy level that narrows the bandgap and shifts the Fermi level into the conduction band. nih.govresearchgate.net This leads to a significant increase in carrier concentration. nih.gov Similarly, density functional theory (DFT) calculations have shown that copper (Cu) occupying interstitial sites in the Bi2S3 lattice creates a mid-gap state and generates multiple valleys in the conduction band minimum, which also boosts electron concentration. nih.gov Furthermore, co-doping with a magnetic element like chromium (Cr) alongside chlorine (Cl) has been found to increase the carrier effective mass, resulting in high Seebeck coefficient values despite the increased carrier concentration from Cl doping. nih.govacs.org

Figure of Merit (ZT) Optimization and Enhancement

The ultimate goal of the aforementioned strategies is to optimize the thermoelectric figure of merit (ZT). By simultaneously increasing electrical conductivity, reducing lattice thermal conductivity, and maintaining a high Seebeck coefficient, significant enhancements in the ZT of Bi2S3 have been achieved.

Pristine Bi2S3 has a ZT value of only around 0.11 at 625 K. rsc.org Through various doping and processing strategies, researchers have reported substantially improved ZT values. For example, doping with lanthanum chloride (LaCl3) resulted in a peak ZT of 0.50 at 625 K. rsc.org The introduction of indium chloride (InCl3) led to a ZT of 0.57 at 673 K. researchgate.net More complex strategies like Se and Cl co-doping have pushed the ZT to ~0.6 at 723 K. hep.com.cn A combination of band engineering and nanostructuring through HfCl4 doping and the addition of Bi2S3 nanorods achieved a final ZT of 0.61 at 673 K. nih.gov One of the highest reported values was achieved through CuCl doping, which modified the band structure and suppressed thermal conductivity, resulting in a peak ZT of approximately 1.02 at 723 K. nih.gov These advancements demonstrate that with continued research, Bi2S3 has the potential to become a viable, high-performance thermoelectric material.

Table 2: Enhanced Figure of Merit (ZT) in Doped Bi2S3 Systems
Dopant/StrategyPeak ZT ValueTemperature (K)Reference
Pristine Bi2S3~0.11625 rsc.org
Cu (0.25 mol%)0.44573 bohrium.com
LaCl3 (2 mol%)0.50625 rsc.org
InCl3 (1.0 mol%)0.57673 researchgate.net
BiI3 (1.0 mol%)0.58773 researchgate.net
Se and Cl co-doping~0.6723 hep.com.cn
HfCl4 doping + Nanorods0.61673 nih.gov
Cu and BiCl3 co-doping0.7773 researchgate.net
HCl acid modulation0.8673 researchgate.netresearchgate.net
CuCl doping~1.02723 nih.gov

Advanced Concepts: Material Genetic Engineering, Decoupling, and Entropy Engineering

In the pursuit of optimizing Bismuth Sulfide (Bi2S3) for advanced applications, researchers are exploring theoretical and novel engineering concepts traditionally applied to other advanced materials. These include material genetic engineering, decoupling, and entropy engineering.

Material Genetic Engineering: This concept involves using data-driven models and high-throughput computational screening to design materials with specific, desirable properties, akin to genetic selection. For sulfide-based materials, data-driven models have been used to select suitable elements that increase the probability of forming a stable, single-phase compound. acs.org While not yet widely documented for Bi2S3 gas sensors, this approach could theoretically be used to predict novel dopants or composite materials that would enhance Bi2S3's sensitivity or selectivity to a specific gas by modifying its electronic structure or surface chemistry.

Decoupling: In materials science, decoupling refers to the ability to independently tune different material properties that are often correlated, such as electrical and thermal conductivity in thermoelectrics. For gas sensing applications, a relevant goal would be to decouple sensitivity from operating temperature or to decouple the response to one gas from interference by another. While specific research on "decoupling" in Bi2S3 gas sensors is nascent, the development of heterostructures, such as Bi2S3/SnS2, demonstrates a form of this principle. By using visible light, researchers can modulate the number of active adsorption sites, effectively decoupling the sensor's high-sensitivity state for nitrogen dioxide (NO2) (under illumination) from its high-selectivity state for hydrogen sulfide (H2S) (in the dark). rsc.org

Entropy Engineering: This strategy involves intentionally introducing compositional complexity to manipulate the entropy of a material, which can profoundly influence its properties. researchgate.net Increasing the configurational entropy by creating multi-element alloys can lead to severe lattice distortion and the formation of multiscale microstructures, which are highly effective at scattering phonons and thus reducing thermal conductivity. researchgate.netmdpi.com This approach has been successfully applied to thermoelectric materials, including those similar to Bi2S3, to enhance their performance. rsc.orgjim.org.cn In the context of Bi2S3 gas sensors, entropy engineering could be a novel pathway to stabilize unique surface structures or create a high density of diverse active sites, potentially enhancing both sensitivity and the ability to distinguish between different gas molecules. The introduction of disorder through multi-element doping could also influence the material's electronic properties and charge transport in ways beneficial for sensing. acs.orgmdpi.com

Gas Sensing Applications

Bismuth sulfide (Bi2S3) has emerged as a highly promising material for gas sensing, particularly for detecting hazardous and noxious gases at room temperature. mdpi.comresearchgate.net Its advantages include cost-effectiveness, low toxicity, and favorable electronic properties. mdpi.comeepower.com Research has focused on leveraging its unique characteristics to develop sensors with high sensitivity, selectivity, and rapid response times. azosensors.com

Room-Temperature Gas Sensing Mechanisms and Theory

The gas sensing mechanism of Bi2S3, an n-type semiconductor, is primarily based on the change in its electrical resistance upon exposure to target gas molecules. The process is governed by surface interactions and charge transfer between the Bi2S3 material and the adsorbed gas.

When the Bi2S3 sensor is in the air, oxygen molecules adsorb onto its surface and capture free electrons from the conduction band of the Bi2S3, forming chemisorbed oxygen ions (O₂⁻ or O⁻). This process creates an electron depletion layer on the surface of the Bi2S3, which increases its baseline resistance.

Upon exposure to an oxidizing gas like nitrogen dioxide (NO₂), the NO₂ molecules, having strong electron-withdrawing capabilities, directly extract electrons from the Bi2S3 surface. This further widens the electron depletion layer, leading to a significant increase in the sensor's resistance. For a reducing gas like hydrogen sulfide (H₂S), the gas molecules react with the pre-adsorbed oxygen ions on the surface, releasing the trapped electrons back into the conduction band of the Bi2S3. This narrows the electron depletion layer and causes a decrease in the sensor's resistance.

The specific interaction can vary depending on the target gas and the sensor's operating conditions. For instance, studies on Bi2S3/SnS2 heterostructures suggest that the mechanism for NO₂ detection follows a physisorption model, while H₂S detection is governed by an oxygen absorbate-mediated model. rsc.org In some cases, particularly in an inert atmosphere, the sensing response of hierarchical Bi2S3 nanostructures to NO₂ is much higher, suggesting a mechanism that is different from the conventional chemisorbed oxygen model. researchgate.net

Selective Detection of Specific Gases (e.g., NO2, H2S)

Bi2S3-based sensors have demonstrated notable selectivity and sensitivity towards specific toxic gases, particularly nitrogen dioxide (NO₂) and hydrogen sulfide (H₂S). mdpi.comazosensors.com

Nitrogen Dioxide (NO₂) Detection: A significant portion of research on Bi2S3 gas sensors has focused on the detection of NO₂, an oxidizing and highly toxic gas. mdpi.com Pristine Bi2S3 nanomaterials show a good response to NO₂, but performance can be dramatically enhanced through strategies like morphological design and defect engineering. researchgate.net For example, hierarchical Bi2S3 nanostructures assembled from 1D nanorods have exhibited high response values and a low limit of detection of 50 ppb. researchgate.net The strong affinity of Bi2S3 for NO₂ molecules facilitates a robust charge transfer, making it an excellent candidate for monitoring this pollutant at room temperature. researchgate.net

Performance of Bi₂S₃-Based NO₂ Gas Sensors
Sensor MaterialTarget GasConcentrationResponse ValueResponse Time (s)Recovery Time (s)Reference
Hierarchical Bi₂S₃ NanostructuresNO₂1 ppm5.8 (Rg/Ra)28116 researchgate.net
Bi₂S₃ Nanorods (Bi/S = 4)NO₂10 ppm12.239696 researchgate.net
Pb(NO₃)₂-treated Bi₂S₃ NanobeltsNO₂5 ppm58.8N/AN/A mdpi.comresearchgate.net
Bi₂S₃/SnS₂ Heterostructure (under light)NO₂500 ppb14.0 (Rg/Ra)N/AN/A rsc.org
Bi₂S₃/Bi₂O₃ HybridNO₂8 ppm~7.8571238 researchgate.net

Hydrogen Sulfide (H₂S) Detection: Bi2S3 is also highly effective for detecting H₂S, a toxic and corrosive gas. The detection mechanism can be chemoresistive or colorimetric. In colorimetric sensors, a bismuth-based compound, such as Bi(OH)₃, reacts with H₂S gas to form colored Bi2S3, causing a visible change from white to yellow/brown. nih.govresearchgate.netacs.org This method is highly sensitive, with disposable paper-based sensors capable of detecting H₂S concentrations as low as 30 ppb. nih.govresearchgate.netacs.org Chemoresistive sensors, often using Bi2S3 heterostructures, also show high selectivity and sensitivity to H₂S in the dark. rsc.org The formation of heterojunctions, such as with CuO or ZnS, can significantly improve the sensing performance for H₂S at room temperature. mdpi.com

Performance of Bi₂S₃-Based H₂S Gas Sensors
Sensor MaterialTarget GasConcentrationResponse / Detection LimitSensing MethodReference
Bi(OH)₃-coated paper (forms Bi₂S₃)H₂S≥ 30 ppbDetection LimitColorimetric nih.govresearchgate.netacs.org
Bi₂S₃/SnS₂ Heterostructure (in dark)H₂S500 ppb12.3 (Ra/Rg)Chemoresistive rsc.org
Bi₂S₃/CuO HeterostructureH₂S25-1000 ppbHigh SelectivityChemoresistive mdpi.com
Bi₂S₃/ZnS HeterostructureH₂S500 ppbExcellent Selectivity & StabilityChemoresistive mdpi.com

Enhancement Strategies for Sensor Performance

To overcome the limitations of pristine Bi2S3 and meet the demands of practical applications, various strategies have been developed to enhance its gas sensing performance. These methods primarily focus on modifying the material's structure and composition to increase its surface reactivity and optimize its electronic properties. mdpi.com

Morphological Design for Enhanced Sensing Surface Area

Controlling the morphology of Bi2S3 is a key strategy for improving its sensing capabilities. mdpi.comazosensors.com The performance of a gas sensor is highly dependent on the dynamics of gas diffusion and the adsorption/desorption mechanisms, which are directly influenced by the material's architecture. mdpi.com By synthesizing low-dimensional nanostructures such as nanowires, nanorods, nanobelts, and nanosheets, the surface-to-volume ratio is significantly increased, providing more active sites for gas interaction. mdpi.com

However, simple low-dimensional nanostructures can suffer from aggregation and restacking, which reduces the effective surface area. azosensors.com To mitigate this, researchers have focused on creating complex hierarchical nanostructures. mdpi.comazosensors.com These architectures, which include urchin-like microspheres, 3D nanowire networks, and flower-like assemblies, are built from primary nanostructures. mdpi.com Such designs not only offer a vast and accessible surface area but also improve gas diffusion pathways, leading to enhanced sensitivity and faster response times. azosensors.comresearchgate.net For instance, hierarchical Bi2S3 nanostructures have been shown to significantly improve the detection of NO₂ down to the ppb level. researchgate.net

Defect Engineering for Improved Sensitivity and Response/Recovery Times

Defect engineering has been identified as a powerful approach to boost the performance of Bi2S3 gas sensors. mdpi.comazosensors.com This strategy involves the deliberate creation of structural defects, particularly sulfur vacancies (Vs), within the Bi2S3 crystal lattice. mdpi.comrsc.org Bismuth sulfide is particularly suitable for this approach due to the low formation energy of sulfur vacancies. mdpi.com

These vacancies act as additional active sites for gas adsorption and can significantly enhance the surface reactivity of the material. mdpi.com The presence of sulfur vacancies modulates the kinetics of charge transport and can amplify the change in the electron depletion layer upon gas exposure, which directly improves the sensor's sensitivity. mdpi.comnih.gov Studies have shown that introducing sulfur vacancies into Bi2S3 nanostructures significantly enhances the detection of NO₂ at room temperature, leading to higher sensitivity and faster response and recovery times. mdpi.comazosensors.com By controlling the concentration of these defects, for instance by tuning the Bi/S precursor ratio during synthesis, the sensor's performance can be precisely regulated. researchgate.net

Heterostructure Construction for Enhanced Selectivity and Sensitivity

The construction of heterostructures is a prominent strategy to augment the gas sensing capabilities of bismuth sulfide (Bi2S3), primarily by enhancing selectivity and sensitivity. By combining Bi2S3 with other semiconductor materials, the resulting heterojunctions can facilitate more efficient charge transfer, provide more active adsorption sites, and optimize electronic properties, leading to improved sensor performance at room temperature. rsc.org

One notable example is the Bi2S3/SnS2 heterostructure, which has been synthesized for the bifunctional detection of nitrogen dioxide (NO2) and hydrogen sulfide (H2S). rsc.orgrsc.org This n-n heterojunction demonstrates significantly improved sensing response and better recovery characteristics compared to pristine Bi2S3 or SnS2. rsc.org The enhanced performance is largely attributed to the heterojunction effect, which facilitates interfacial charge transfer. rsc.orgrsc.org Similarly, a Bi2S3/Bi2O3 mesoporous heterostructure has been developed for sub-ppm NO2 detection at room temperature. This sensor exhibited a 3.5-fold increase in response to 8 ppm NO2 compared to a pure Bi2S3-based sensor. mdpi.com The improved sensitivity is credited to the combined effects of electronic sensitization from the heterostructure and its unique porous morphology, which enhances gas adsorption and electron transfer. mdpi.com Density Functional Theory (DFT) calculations have confirmed that the formation of the Bi2S3/Bi2O3 heterostructure enhances adsorption energies and increases the amount of electron transfer between NO2 molecules and the material. mdpi.com

Other heterostructures, such as those involving reduced graphene oxide (rGO) like rGO/Bi2S3, have also been explored for ultrasensitive and rapid NO2 detection at room temperature. researcher.life The combination of Bi2S3 with 2D materials like SnSe2 to form Bi2Se3/SnSe2 heterostructures has also proven effective for rapid NO2 detection, significantly reducing response times compared to the individual components. frontiersin.org

The table below summarizes the performance improvements achieved through heterostructure construction with Bi2S3.

HeterostructureTarget GasKey Performance EnhancementsReference
Bi2S3/SnS2NO2, H2SBifunctional detection; ultrahigh response to 500 ppb NO2 (under light) and 500 ppb H2S (in dark). rsc.org rsc.orgrsc.org
Bi2S3/Bi2O3NO23.5-fold higher response to 8 ppm NO2 compared to pristine Bi2S3; detection limit of 0.1 ppm. mdpi.com mdpi.com
Bi2Se3/SnSe2NO2Response time reduced from 73s (pure SnSe2) to 15s for 10 ppm NO2. frontiersin.org frontiersin.org
Effects of Light Irradiation on Sensing Performance

Light irradiation serves as an effective tool to modulate and enhance the gas sensing performance of Bi2S3-based sensors, offering an alternative to thermal heating for activating surface reactions and promoting desorption of gas molecules. nih.govfrontiersin.org This photoactivation strategy can lead to higher sensitivity, tunable responses, and lower energy consumption by enabling efficient gas detection at or near room temperature. frontiersin.orgresearchgate.net

The effect of light is particularly pronounced in heterostructure-based sensors. For instance, the Bi2S3/SnS2 heterostructure sensor exhibits a unique light-dependent selectivity. rsc.org In the dark, the sensor is highly selective to H2S, but under visible light illumination (525 nm), its sensitivity to H2S is significantly degraded while its response to NO2 is greatly enhanced. rsc.org This bifunctional characteristic is attributed to different sensing mechanisms for the two gases; the detection of H2S relies on an oxygen adsorbate-mediated model, while NO2 detection follows a physisorption model. rsc.org Light illumination decreases the amount of surface-adsorbed oxygen, which modulates the number of active adsorption sites available for different gas molecules, thereby controlling the sensor's selectivity. rsc.orgrsc.org

The general mechanism for light-enhanced sensing involves the generation of electron-hole pairs when the semiconductor material is illuminated with light of energy exceeding its band gap. nih.govfrontiersin.org This increase in charge carrier concentration can improve the sensor's response. nih.gov For oxidizing gases like NO2, UV irradiation has been shown to be a good alternative to thermal activation, increasing the sensor response. nih.govfrontiersin.org The wavelength and intensity of the light can also significantly influence the sensor's performance, including its response and recovery times. nih.gov For example, in some metal oxide sensors, blue light with a high intensity has been shown to have a greater impact on response/recovery time compared to other wavelengths. nih.gov

Studies on Selectivity, Stability, and Humidity Tolerance

High selectivity, long-term stability, and robust performance in humid conditions are critical for the practical application of gas sensors. Research on Bi2S3-based sensors has focused on addressing these aspects.

Selectivity: Bi2S3 nanostructured sensors have demonstrated outstanding selectivity towards NO2 when tested against various interfering gases such as ammonia (NH3), carbon dioxide (CO2), ethanol (C2H5OH), and H2S. mdpi.com The enhanced selectivity of heterostructures like Bi2S3/Bi2O3 is evident as they show a significantly higher response to NO2 compared to other gases. mdpi.com Furthermore, as discussed previously, light modulation in Bi2S3/SnS2 heterostructures provides a sophisticated method for achieving tunable selectivity between NO2 and H2S. rsc.org

Stability: Long-term stability is a key advantage of Bi2S3-based sensors. A sensor based on Bi2S3 nanowires showed reliable and stable responses to 3 ppm NO2 over a period of 42 days, with an average relative error of less than 10.5%. mdpi.com The Bi2S3/Bi2O3 heterostructure sensor also demonstrated exceptional long-term stability, with a response deviation of less than 6.6% after 11 weeks of measurement. mdpi.com The Bi2S3/SnS2 sensor also presented outstanding repeatability and reliable stability for ppb-level gas detection. rsc.org

Humidity Tolerance: The performance of many semiconductor gas sensors can be adversely affected by ambient humidity, as water molecules can occupy active sensing sites. researchgate.netnih.gov However, Bi2S3-based sensors have shown promising humidity tolerance. Studies on hierarchical Bi2S3 nanostructures indicate good performance even under humid conditions. researchgate.net While high humidity can lead to some decrease in response due to surface-adsorbed H2O molecules competing for sensing sites with NO2 molecules, the sensors can maintain a significant portion of their sensitivity. researchgate.net First-principles calculations have been used to investigate the mechanisms of humidity tolerance, supporting the experimental findings of good selectivity towards NO2 in the presence of humidity. researchgate.net

Optoelectronic Device Development

With a direct bandgap of approximately 1.3 eV and a high absorption coefficient, Bi2S3 is an attractive material for various optoelectronic applications. mdpi.comresearchgate.net Its nanostructures have been increasingly explored for devices such as photodetectors, solar cells, and optical switches. mdpi.com

Photodetector Fabrication and Performance Metrics (e.g., Response Time)

Bi2S3-based photodetectors have been fabricated using various methods, including solution-processing and chemical vapor deposition (CVD), to create diverse nanostructures like nanosheets and nanowires. researchgate.netacs.org These devices are promising for flexible visible-near-infrared (NIR) photodetection. researchgate.net

The performance of these photodetectors is evaluated by several key metrics. A phototransistor fabricated using ultrathin, single-crystalline Bi2S3 demonstrated excellent optoelectronic performance under 550 nm laser illumination. acs.org The strong performance is attributed to enhanced exciton (B1674681) binding energy due to the material's sub-10 nm thickness. acs.org In another study, defect engineering in Bi2S3 thin films allowed for the preparation of devices with tunable optoelectronic properties. nih.gov Bi2S3 with sulfur vacancies exhibited high responsivity, while oxygen-passivated films showed ultra-fast on/off speeds. nih.gov A photodetector based on a g-C3N4/Bi2S3 composite also showed significantly improved performance under UV light, with its photocurrent being about 12 times higher than that of a pure g-C3N4 device. researching.cn

Key performance metrics for various Bi2S3-based photodetectors are summarized in the table below.

Device StructureResponsivity (R)Detectivity (D*)Response TimeReference
Ultrathin single-crystalline Bi2S32.35 × 10^5 A/W7.5 × 10^14 Jones60 ms acs.org
Bi2S3 with S-vacancies (638 nm)2250 mA/W1.69 × 10^12 Jones- nih.gov
Oxygen-passivated Bi2S3--1 ms (on) / 8 ms (off) nih.gov
g-C3N4/Bi2S3 composite--30.36 ms (rise) / 25.56 ms (decay) researching.cn

Solar Cell Applications (e.g., Electron-Transport Layers, Light-Absorption Layers)

Bi2S3 is a promising candidate for thin-film photovoltaic applications due to its non-toxic nature, earth abundance, high absorption coefficient (on the order of 10^5 cm⁻¹), and an optimal band gap (1.3-1.7 eV). researchgate.netresearchgate.net It has been investigated for use as both the primary light-absorption layer and as an electron-transport layer (ETL) in solar cells. researchgate.netresearchgate.net

As a light-absorption layer , Bi2S3's ability to strongly absorb sunlight makes it highly suitable for converting solar energy into electricity. mdpi.comresearchgate.net Numerical simulations of a solar cell structure with Bi2S3 as the absorber layer have shown the potential for high efficiency. researchgate.net

As an electron-transport layer , Bi2S3's high electron concentration and carrier mobility are advantageous. researchgate.net The ETL's role is to efficiently extract and transport electrons generated in the absorber layer to the electrode while blocking holes. youtube.com The proper alignment of energy bands between the ETL and the light-absorbing perovskite layer is crucial for minimizing voltage loss and maximizing efficiency. youtube.comphysicsworld.com Solution-processed and thermally evaporated Bi2S3 films have been successfully used as ETLs in perovskite solar cells. researchgate.net Simulations have explored the performance of Bi2S3-based solar cells with various ETL materials, such as Zinc Sulfide (ZnS), Tin(IV) Sulfide (SnS2), and Indium(III) Sulfide (In2S3), with a structure using a ZnS ETL showing a potential maximum efficiency of 25.21%. researchgate.net

Optical Switching Devices and Applications of Non-Linearity

The non-linear optical (NLO) properties of Bi2S3 make it a candidate for applications in all-optical photonic devices, such as optical switches. researchgate.netresearching.cn These devices utilize changes in the optical properties of a material, such as absorption or refraction, in response to the intensity of incident light. afit.edu

Two-dimensional Bi2S3 has been shown to exhibit strong nonlinearity, which has been experimentally demonstrated in all-optical switches. researchgate.net The Z-scan technique is commonly used to investigate the NLO properties of materials. mdpi.comresearching.cn Studies on Bi2S3-xSex/poly(methyl methacrylate) (PMMA) nanocomposite films revealed that their optical nonlinearity could be tuned by adjusting the material composition and input laser power. researching.cn These films exhibited a switchover from negative to positive nonlinear refraction and from saturable absorption to reverse saturable absorption. researching.cn Such behavior is significant for the design of various photonic devices, including those used for laser Q-switching and mode-locking. researching.cn The third-order nonlinear coefficient of Bi2S3 nanocrystals has been measured, and its properties are considered important for the control of light in optical switching devices. mdpi.com

Energy Storage Applications

Bismuth sulfide (Bi2S3) has garnered considerable attention in the field of energy storage, particularly for its potential application in next-generation lithium-ion batteries (LIBs). Its high theoretical specific capacity makes it an attractive alternative to conventional graphite (B72142) anodes. However, the practical application of Bi2S3 is hindered by inherent challenges such as low electrical conductivity and significant volume changes during the charge-discharge cycles, which can lead to rapid capacity decay.

To overcome these limitations, researchers have focused on strategies such as nanostructuring and the formation of composites with conductive carbonaceous materials. These approaches aim to enhance the electrochemical performance of Bi2S3 by improving its conductivity, accommodating volume expansion, and providing more active sites for lithium-ion storage.

Anode Materials for Lithium-Ion Batteries

Bismuth sulfide is a promising anode material for LIBs due to its high theoretical capacity. nih.govresearchgate.netnih.gov However, its practical implementation has been challenging due to issues like poor electrical conductivity and significant volume expansion during cycling, which leads to rapid degradation of performance. nih.govresearchgate.netnih.gov To address these drawbacks, extensive research has been conducted on creating Bi2S3-based composite materials, primarily with carbon, to enhance its structural integrity and electronic conductivity.

One effective strategy is the coating of Bi2S3 particles with carbonaceous materials. For instance, Bi2S3 coated with nitrogen-doped carbon (Bi2S3@NC) has demonstrated significantly improved performance compared to its uncoated counterpart. nih.gov An electrode based on Bi2S3@NC materials showed a high initial discharge capacity of 1126.5 mAh/g and maintained a capacity of 500 mAh/g after 200 cycles at a current density of 200 mA/g. nih.gov Similarly, nitrogen-rich carbon layer-coated Bi2S3 nanospheres (NC@Bi2S3) have shown enhanced cycling stability, with a discharge specific capacity of 645.13 mAh/g after 300 cycles at 100 mA/g, a significant improvement over the 340.99 mAh/g for bare Bi2S3 under the same conditions. acs.org

The morphology of Bi2S3 also plays a crucial role in its electrochemical performance. Flower-like Bi2S3 nanostructures, composed of nanorods, have been synthesized and used as anode materials in all-solid-state lithium-ion batteries. These structures provide a high surface area and numerous electroactive sites, leading to a high discharge and charge capacity of 685 mAh/g and 494 mAh/g, respectively. After 50 cycles, the discharge and charge capacities were maintained at 375 mAh/g and 352 mAh/g.

Another approach involves the synthesis of Bi2S3/carbon composite nanorods. In one study, Bi2S3/C nanorods delivered a specific capacity of 765 mAh/g at 100 mA/g after 100 cycles, which was considerably higher than the 603 mAh/g achieved by pure Bi2S3. rsc.org Composites of Bi2S3 with reduced graphene oxide (rGO) have also been investigated. A Bi2S3@rGO hybrid composite showed a high specific capacity ranging from 531 to 1071.1 mAh/g at a current density of 0.2 A/g after 350 cycles. acs.org

The rate capability of Bi2S3-based anodes is another critical performance metric. Lemongrass-like Bi2S3 morphology exhibited a reversible capacity of 686 mAh/g at a current density of 200 mA/g after 150 cycles. researchgate.net When the current density was increased to 2000 mA/g, it could still deliver a capacity of over 400 mAh/g after 500 cycles. researchgate.net In contrast, NC@Bi2S3 nanospheres demonstrated capacities of 643.91, 536.13, 454.72, and 345.32 mAh/g at current densities of 0.1, 0.2, 0.5, and 1 A/g, respectively. acs.org

The following table summarizes the electrochemical performance of various Bi2S3-based anode materials for lithium-ion batteries as reported in different research studies.

MaterialInitial Discharge Capacity (mAh/g)Reversible Capacity (mAh/g)Current Density (mA/g)Cycle NumberReference
Bi2S3@NC1126.5500200200 nih.gov
NC@Bi2S3-645.13100300 acs.org
Bare Bi2S3-340.99100300 acs.org
Flower-like Bi2S3685375-50
Bi2S3/C nanorods-765100100 rsc.org
Pure Bi2S3-603100100 rsc.org
Bi2S3@rGO-531-1071.1200350 acs.org
Lemongrass-like Bi2S3-686200150 researchgate.net
Lemongrass-like Bi2S3->4002000500 researchgate.net
NC@Bi2S3-643.91100- acs.org
NC@Bi2S3-536.13200- acs.org
NC@Bi2S3-454.72500- acs.org
NC@Bi2S3-345.321000- acs.org

Computational and Theoretical Advances in Bismuth Sulfide Bi2s3 Research

Ab Initio Methods and Atomic-Scale Simulations

Ab initio methods, particularly those based on density functional theory (DFT), are fundamental to the theoretical investigation of Bi2S3. These first-principles calculations allow for the simulation of the material's properties without relying on empirical parameters. Researchers have employed various DFT software packages, such as the Vienna Ab initio Simulation Package (VASP) and the Cambridge Serial Total Energy Package (CASTEP), to model the behavior of Bi2S3. bilkent.edu.tracs.orgrsc.org

Structural optimization is a common starting point, where the lattice parameters and atomic coordinates of the orthorhombic Bi2S3 crystal structure are calculated and compared with experimental data. bilkent.edu.trrsc.org These simulations have shown excellent agreement with experimental findings for the lattice parameters of the Pnma space group. bilkent.edu.trrsc.org Atomic-scale simulations extend to modeling complex phenomena such as the interaction of Bi2S3 with other molecules and the behavior of nanostructures. For instance, simulations have been used to study the adsorption of gas molecules on Bi2S3 surfaces to understand its gas sensing mechanisms. researchgate.net Furthermore, atomistic simulations have been crucial in investigating the morphology and electronic properties of Bi2S3 nanostructures, such as nanoribbons and nanowires. unica.itunica.itacs.org These simulations have provided evidence that ultrathin nanowires are energetically stable at room temperature. unica.it

Electronic Structure and Transport Properties Prediction and Validation

Theoretical calculations have been instrumental in predicting and understanding the electronic structure and transport properties of Bi2S3. DFT calculations consistently predict Bi2S3 to be a semiconductor with a band gap in the range of 1.2 to 1.7 eV, which aligns well with experimental observations. unica.itresearchgate.net The calculated band structure often reveals an indirect band gap, although some studies suggest a nearly direct or direct band gap. bilkent.edu.trresearchgate.netrsc.org For example, some calculations show the top of the valence band near the X point and the bottom of the conduction band at the Γ point of the Brillouin zone, indicating an indirect gap. bilkent.edu.tr The inclusion of spin-orbit coupling (SOC) in calculations can influence the predicted band gap, typically causing a reduction. scispace.com

The prediction of transport properties, crucial for applications like thermoelectrics, is also a key area of theoretical work. Calculations of effective carrier masses suggest that Bi2S3 can possess high electron mobility. researchgate.netacs.org Theoretical models are used to evaluate thermoelectric potential by calculating properties like the Seebeck coefficient and electrical conductivity. aip.orgresearchgate.net These theoretical predictions are often validated by comparing them with experimental measurements on synthesized Bi2S3 samples. For instance, calculated transport properties as a function of temperature and doping have been shown to align with experimental data. researchgate.net

Table 1: Comparison of Theoretical and Experimental Band Gap Values for Bi2S3
Method/StudyCalculated/Experimental Band Gap (eV)Notes
Experimental Range1.2 - 1.7Scattered experimental data. unica.itresearchgate.net
DFT-LDA (Caracas and Gonze)1.47Local Density Approximation. unica.it
DFT-GGA (Sharma et al.)1.45Generalized Gradient Approximation. unica.it
DFT-GGA (SIESTA code)1.32 (Indirect) bilkent.edu.tr
DFT (Ben Abdallah and Ouerghui)1.52 (Direct) researchgate.net
First-Principle Calculation with SOC~1.2Spin-orbit coupling included. scispace.com

Defect Chemistry Modeling and Energetics

The performance of Bi2S3 in electronic and optoelectronic devices is heavily influenced by the presence of intrinsic and extrinsic defects. Defect chemistry modeling using first-principles calculations provides insights into the formation energies and electronic effects of various point defects.

Theoretical studies have investigated the formation energies of native defects such as bismuth vacancies (VBi), sulfur vacancies (VS), and antisite defects under different chemical potential conditions (e.g., Bi-rich or S-rich). aip.orgacs.orgttu.ee Calculations indicate that sulfur vacancies often have low formation energies, which can contribute to the n-type conductivity commonly observed in Bi2S3. ttu.eeosti.gov The formation energies of defects are crucial for understanding the thermodynamic stability and predicting the dominant defect types under specific synthesis conditions. For example, under Bi-rich and S-poor conditions, the neutral sulfur vacancy is predicted to have a low formation energy. osti.gov

Computational screening of extrinsic dopants is another important application of defect chemistry modeling. By calculating the formation energies and ionization levels of various dopants, researchers can identify promising candidates for tuning the carrier concentration and conductivity of Bi2S3. aip.orgresearchgate.net For instance, elements like hafnium and chlorine have been identified as potential n-type dopants through such computational screening. aip.orgresearchgate.net These theoretical predictions guide experimental efforts in doping Bi2S3 to optimize its properties for specific applications, such as thermoelectrics. researchgate.net

Table 2: Calculated Formation Energies of Selected Defects in Bi2S3
Defect TypeConditionCalculated Formation Energy (eV)Reference
Neutral Sulfur Vacancy (VS)Bi-rich, S-poor0.89 osti.gov
Interstitial Copper (Cui)Bi-rich, S-poor (Fermi level at CBM)0.2 osti.gov
Interstitial Silver (Agi)Bi-rich, S-poor (Fermi level at CBM)0.8 osti.gov
Bismuth Vacancy (VBi)S-richLow aip.org

Adsorption and Diffusion Mechanism Simulations (e.g., Gas-Molecule Interactions)

Simulations of adsorption and diffusion mechanisms are critical for understanding the surface chemistry of Bi2S3, particularly for applications in gas sensing and catalysis. DFT calculations are employed to model the interaction of various gas molecules with Bi2S3 surfaces. By calculating adsorption energies, researchers can predict the sensitivity and selectivity of Bi2S3-based gas sensors. researchgate.net

For example, studies have analyzed the adsorption characteristics of molecules like NO₂, CH₄, CO₂, CO, NH₃, and SO₂ on Bi2S3 surfaces. researchgate.net These calculations have suggested that Bi2S3 exhibits excellent detection performance for NO₂ compared to other gases. researchgate.net The formation of new chemical bonds between the gas molecule and the Bi2S3 surface, as observed in simulations, provides a stable adsorption structure. nih.gov

Furthermore, DFT calculations are used to investigate the diffusion pathways and energy barriers for ions on Bi2S3 surfaces. This is particularly relevant for applications in batteries, where ion transport is a key process. For instance, simulations have been used to analyze the diffusion pathways of sodium ions on Bi2S3 surfaces, revealing different energy barriers for diffusion along different crystallographic planes. cityu.edu.hk These theoretical insights into diffusion kinetics are crucial for designing high-performance electrode materials for batteries. nthu.edu.tw

Phonon Dispersion and Lattice Dynamics Simulations

Lattice dynamics simulations, often performed using density functional perturbation theory (DFPT), are essential for understanding the vibrational properties of Bi2S3. These simulations provide the phonon dispersion curves, which describe the relationship between the vibrational frequency and wave vector. The calculated phonon modes can be compared with experimental techniques like Raman and infrared spectroscopy to validate the theoretical models. acs.orgvast.gov.vnaps.org

A comprehensive set of calculations can determine the Raman-active and infrared-active phonon modes of Bi2S3. acs.orgaps.org For orthorhombic Bi2S3, theoretical studies have successfully identified the symmetry of various vibrational modes. acs.orgvast.gov.vnacs.org For instance, simulations have shown that specific Raman peaks correspond to particular symmetry modes like Ag, B1g, B2g, and B3g. acs.orgvast.gov.vnacs.org The agreement between calculated and measured Raman spectra provides a deeper understanding of the lattice dynamics. acs.org

These simulations are also used to study the effects of pressure on the vibrational properties of Bi2S3. nih.govutoledo.edu By calculating the pressure dependence of phonon frequencies, researchers can investigate structural stability and phase transitions under high pressure. core.ac.ukupv.es

Theoretical Models for Quantum Confinement and Optical Response

Theoretical models are crucial for understanding how the electronic and optical properties of Bi2S3 change at the nanoscale due to quantum confinement effects. When the dimensions of a material are reduced to the scale of the exciton (B1674681) Bohr radius, the energy levels become quantized, leading to a size-dependent band gap and optical properties.

Atomistic simulations, including time-dependent DFT (TDDFT), have been used to study quantum confinement in Bi2S3 nanostructures like nanoribbons and nanocrystals. unica.itacs.orgacs.org These calculations have shown that the optical gap of Bi2S3 can be tuned by controlling the size of the nanostructures, with significant effects observed for dimensions smaller than about three nanometers. unica.itacs.orgacs.org For example, the band gap of Bi2S3 nanoribbons is predicted to increase as their length decreases. acs.org

Theoretical calculations also provide insights into the optical response of Bi2S3, including its absorption spectrum and nonlinear optical properties. researchgate.netmdpi.com Simulations of the linear optical absorption spectra can predict the material's efficiency as a light absorber in solar cells. mdpi.com Furthermore, theoretical models can compute nonlinear optical coefficients, which are important for applications in photonic devices. researchgate.netjos.ac.cn

Table 3: Mentioned Compounds
Compound NameChemical Formula
Bismuth Sulfide (B99878)Bi2S3
Bismuth SelenideBi2Se3
Bismuth TellurideBi2Te3
Antimony SulfideSb2S3
Antimony SelenideSb2Se3
Antimony TellurideSb2Te3
Lead SulfidePbS
Hafnium ChlorideHfCl4
ChlorineCl
Nitrogen DioxideNO₂
MethaneCH₄
Carbon DioxideCO₂
Carbon MonoxideCO
AmmoniaNH₃
Sulfur DioxideSO₂
CopperCu
SilverAg

Future Research Directions and Emerging Opportunities in Bismuth Sulfide Bi2s3 Science

Addressing Current Limitations and Challenges in Performance

A primary focus of future research is to overcome the inherent limitations of Bi₂S₃ to enhance its performance in various applications. A significant challenge is its relatively low electrical conductivity compared to other thermoelectric materials like bismuth telluride (Bi₂Te₃). labapress.com This has limited its thermoelectric figure of merit (ZT).

Key research efforts are directed towards:

Doping and Alloying: Introducing foreign elements into the Bi₂S₃ lattice can modulate its electronic properties. For instance, doping with elements like niobium and chlorine has been shown to increase carrier concentration and, consequently, electrical conductivity. researchgate.net Future work will likely explore a wider range of dopants and alloying elements to optimize carrier mobility and reduce thermal conductivity simultaneously.

Defect Engineering: The intrinsic properties of Bi₂S₃ are highly dependent on the presence of defects, such as sulfur vacancies. researchgate.net Precise control over the type and concentration of these defects during synthesis presents a powerful tool for tuning the material's electronic band structure and transport properties. Future studies will aim to establish a more robust understanding and control of defect formation.

Nanostructuring: Creating nanostructures such as nanowires, nanorods, and hierarchical architectures can enhance performance by increasing the surface-area-to-volume ratio and introducing quantum confinement effects. scispace.commdpi.com However, challenges remain in controlling the uniformity and assembly of these nanostructures, which will be a key area of future investigation. acs.org

ChallengeProposed SolutionResearch Focus
Low Electrical ConductivityDoping and AlloyingExploration of various dopants to enhance carrier concentration and mobility. labapress.comresearchgate.net
Suboptimal Thermoelectric PerformanceDefect EngineeringPrecise control of sulfur vacancies to tune electronic properties. researchgate.net
Inconsistent Nanostructure PropertiesAdvanced NanostructuringDevelopment of methods for uniform and ordered assembly of nanostructures. acs.org

Exploration of Novel Synthesis Pathways and Scale-Up

The development of cost-effective and scalable synthesis methods is crucial for the widespread application of Bi₂S₃. While various techniques have been established, future research will focus on pathways that offer greater control over morphology, crystallinity, and purity, while also being amenable to large-scale production.

Emerging synthesis strategies include:

Low-Temperature Colloidal and Co-Precipitation Methods: These approaches are attractive due to their simplicity and cost-effectiveness. mdpi.com Recent work has demonstrated the synthesis of hierarchical Bi₂S₃ microstructures at room temperature, formed by the self-assembly of nanoparticles. mdpi.com Future research will likely focus on refining these methods to achieve better control over the final morphology and scaling up the processes.

Single-Source Precursors: The use of single-source precursors, such as bismuth dithiocarbamate (B8719985) complexes, in solvothermal processes offers a route to stoichiometric Bi₂S₃ nanostructures with controlled morphologies. nih.gov This approach can simplify the synthesis process and avoid the need for toxic gases like hydrogen sulfide (B99878). nih.gov

Chemical Precipitation: Facile chemical precipitation methods are being explored for the scalable synthesis of Bi₂S₃ nanorods for applications like energy storage. d-nb.info These methods are often faster than traditional hydrothermal or solvothermal routes and can be adapted for larger-scale production without significant additional costs. d-nb.info

Synthesis MethodKey AdvantagesFuture Research Direction
Low-Temperature Co-PrecipitationSimple, cost-effective, low energy consumption. mdpi.comImproved control over self-assembly and scalability. mdpi.com
Single-Source Precursor SolvothermalBetter stoichiometric control, cleaner decomposition. nih.govExploration of new precursors for tailored nanostructures. nih.gov
Chemical PrecipitationFast, scalable, cost-effective. d-nb.infoOptimization of parameters for enhanced electrochemical properties. d-nb.info

Advanced Characterization Techniques and In-Situ Studies

A deeper understanding of the structure-property relationships in Bi₂S₃ necessitates the use of advanced characterization techniques, particularly those that can probe the material's properties under operational conditions.

Future research will increasingly rely on:

High-Resolution and In-Situ Microscopy: Techniques like high-resolution transmission electron microscopy (HRTEM) are essential for visualizing the crystal lattice and identifying defects at the nanoscale. acs.org In-situ TEM and scanning electron microscopy (SEM) studies will be crucial for observing the dynamic processes of nanostructure growth, phase transformations, and degradation mechanisms in real-time.

Synchrotron-Based X-ray Techniques: Advanced X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) at synchrotron facilities can provide detailed information about the crystal structure, phase composition, and local atomic environment. mdpi.com These techniques are particularly valuable for studying subtle structural changes during synthesis or device operation.

Spectroscopic and Optoelectronic Measurements: Detailed characterization of the optical and electronic properties will continue to be vital. This includes techniques like UV-vis-NIR spectroscopy to determine the band gap and absorption properties, and photoluminescence spectroscopy to study recombination processes. nih.govresearchgate.net Probing the photoresponse of individual nanowires and arrays will provide insights for optoelectronic device applications. acs.orgresearchgate.net

Characterization TechniqueInformation GainedFuture Application
High-Resolution TEM (HRTEM)Crystal structure, lattice defects. acs.orgCorrelating atomic-scale structure with performance.
In-Situ Microscopy (TEM/SEM)Real-time observation of growth and degradation.Understanding dynamic processes in devices.
Synchrotron X-ray Diffraction/SpectroscopyPrecise phase identification, local atomic structure. mdpi.comTracking structural evolution during reactions.
Advanced Optical/Electronic ProbesBand gap, carrier dynamics, photoresponse. acs.orgnih.govresearchgate.netOptimizing materials for specific optoelectronic applications.

Multi-Functional Material Design and Integration into Complex Systems

A significant trend in materials science is the development of multifunctional materials, and Bi₂S₃ is no exception. Its unique properties make it a promising candidate for integration into complex systems where multiple functionalities are required.

Future opportunities lie in:

Hybrid Nanostructures: Combining Bi₂S₃ with other materials can lead to synergistic effects. For example, creating hybrid structures with plasmonic nanoparticles like gold (Au) can enhance light absorption and photocatalytic activity. ub.edu Research into Bi₂S₃-graphene composites has also shown promise for supercapacitor applications. d-nb.info

Biomedical Applications: Bi₂S₃ nanoparticles are being explored for their potential in biomedicine, particularly as contrast agents for computed tomography (CT) and in photothermal therapy due to their strong near-infrared (NIR) absorption. ub.edunih.gov The development of core-shell structures, such as Bi₂S₃@CeO₂, is a promising direction for creating theranostic agents that combine imaging and therapy. nih.gov

Integration into Devices: The successful integration of Bi₂S₃ into complex devices like solar cells, photodetectors, and thermoelectric generators remains a key objective. labapress.commdpi.comatlantis-press.com This requires not only optimizing the Bi₂S₃ material itself but also addressing challenges related to interfaces, contacts, and device architecture. For instance, the stability of Bi₂S₃ in liquid electrolytes is a concern for its use in quantum dot-sensitized solar cells. espublisher.com

Development of Predictive Models for Material Design and Application

Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery and design. For Bi₂S₃, predictive models can guide experimental efforts and provide fundamental insights into its behavior.

Future research in this area will focus on:

First-Principles Calculations: Density Functional Theory (DFT) and other first-principles methods are powerful for calculating the electronic band structure, optical properties, and defect energetics of Bi₂S₃. labapress.comunica.itacs.org These calculations can help to screen potential dopants and predict the effects of strain and nanostructuring on the material's properties.

Atomistic Modeling of Nanostructures: As the synthesis of complex Bi₂S₃ nanostructures becomes more controlled, atomistic models will be essential for understanding their morphology and electronic properties. unica.it For example, modeling has been used to study the energetics and electronic coupling of ultrathin Bi₂S₃ nanowires. unica.it

Machine Learning and Data-Driven Approaches: By combining computational data with experimental results, machine learning models can be developed to predict material properties and guide the design of new Bi₂S₃-based materials with desired functionalities. This data-driven approach has the potential to significantly accelerate the discovery of new compositions and structures for specific applications.

Modeling ApproachKey CapabilitiesFuture Impact
Density Functional Theory (DFT)Predicts electronic structure, optical properties, defect energies. labapress.comunica.itacs.orgGuides rational design of doped and alloyed Bi₂S₃.
Atomistic SimulationsModels morphology and electronic properties of nanostructures. unica.itEnables understanding of structure-property relationships in nanomaterials.
Machine Learning ModelsPredicts material properties from compositional and structural data.Accelerates discovery of new Bi₂S₃-based materials.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing Bi₂S₃ nanoparticles, and how do they affect material properties?

  • Answer: Common methods include:

  • Solvothermal synthesis : Uses precursors like bismuth diethyldithiocarbamate in a solvent at elevated temperatures to produce nanoparticles (NPs) with controlled crystallinity .
  • Precipitation : Hydrogen sulfide gas is introduced into bismuth salt solutions to yield Bi₂S₃ NPs. This method is cost-effective but may require post-synthesis purification to remove byproducts .
  • Solid-state reaction : A novel bismuth xanthate precursor is thermally decomposed (<200°C) to form Bi₂S₃ nanorods within polymer matrices, enabling hybrid nanocomposites .
  • Table :
MethodPrecursor/ReagentsMorphologyKey Advantages
SolvothermalBi[DTC]₃NanoparticlesHigh crystallinity
PrecipitationBi³⁺ salts + H₂SAggregated particlesLow-cost, scalable
Solid-state thermalBismuth xanthateNanorodsPolymer compatibility

Q. How should researchers characterize the crystallographic structure and purity of Bi₂S₃ samples?

  • Answer : Key techniques include:

  • X-ray diffraction (XRD) : Confirms orthorhombic crystal structure (JCPDS 17-0320) and phase purity .
  • Transmission electron microscopy (TEM) : Resolves nanorod dimensions (e.g., 20–50 nm diameter) and crystallite orientation .
  • Energy-dispersive X-ray spectroscopy (EDX) : Validates stoichiometric Bi:S ratios (2:3) and detects impurities .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability up to 685°C, critical for thermoelectric applications .

Q. What safety precautions are necessary when handling Bi₂S₃ in laboratory settings?

  • Answer :

  • Hazard codes : Xi (irritant); avoid inhalation (H335) and contact with skin/eyes (H315, H319) .
  • Mitigation : Use fume hoods for powder handling, wear nitrile gloves, and store in sealed containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies can mitigate aggregation of Bi₂S₃ nanoparticles in polymer nanocomposites?

  • Answer :

  • In situ synthesis : Thermally decompose bismuth xanthate precursors directly within polymer matrices (e.g., poly(3-hexylthiophene)) to ensure uniform dispersion .
  • Surface functionalization : Introduce capping agents (e.g., polyvinylpyrrolidone) during precipitation to stabilize NPs and reduce interfacial energy .
  • Morphological control : Solvothermal synthesis yields NPs with high aspect ratios (nanorods), which entangle within polymers, minimizing aggregation .

Q. How can conflicting reports on Bi₂S₃’s bandgap (1.3–1.7 eV) be analytically reconciled?

  • Answer : Discrepancies arise from:

  • Synthesis conditions : Bandgap narrowing (~1.3 eV) occurs in defect-rich NPs from low-temperature precipitation vs. higher values (~1.7 eV) in solvothermal crystals .
  • Characterization methods : UV-Vis diffuse reflectance may overestimate bandgaps due to scattering, while photoluminescence excitation (PLE) provides precise values .
  • Recommendation : Report synthesis parameters (temperature, precursor) and characterization techniques to enable cross-study comparisons .

Q. What electrochemical methods are used to evaluate Bi₂S₃’s performance in energy storage?

  • Answer :

  • Cyclic voltammetry (CV) : Identifies redox peaks (e.g., Bi³⁺ ↔ Bi⁰) and charge-transfer kinetics in supercapacitors .
  • Galvanostatic charge-discharge (GCD) : Measures specific capacitance (e.g., 450 F/g at 1 A/g) and cycling stability (>500 cycles) .
  • Impedance spectroscopy : Quantifies ion diffusion resistance in electrodes, critical for optimizing electrolyte composition .

Q. How can researchers address discrepancies in reported thermal decomposition temperatures (685°C vs. 775°C) for Bi₂S₃?

  • Answer : Variations arise from:

  • Purity : Commercial "99.9% metals basis" samples (decomposition at 775°C) vs. lab-synthesized NPs with organic residues (lower stability) .
  • Atmosphere : Decomposition in air (forms Bi₂O₃/SO₂) vs. inert gas (higher stability) .
  • Validation : Use TGA coupled with mass spectrometry (TGA-MS) to track gas evolution and confirm decomposition pathways .

Methodological Guidance

  • Data Validation : Cross-check XRD results with Rietveld refinement and correlate TEM-EDX elemental maps to ensure sample homogeneity .
  • Contradiction Analysis : Use systematic reviews to compare synthesis protocols and characterization datasets, highlighting methodological outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.